Synonyms: 3-Methyl-7-nitroindoline; 7-Nitro-3-methylindoline
CAS Registry Number: (Analogous to 7-nitroindoline derivatives; specific isomer CAS 1159814-43-3 [racemic])
Executive Summary & Structural Logic
3-Methyl-7-nitro-2,3-dihydro-1H-indole is a bicyclic nitrogen heterocycle characterized by an indoline core substituted with a methyl group at the C3 position and a nitro group at the C7 position. This molecule represents a critical scaffold in two distinct high-value domains: photopharmacology and medicinal chemistry .
Photopharmacology: The 7-nitroindoline moiety is the functional core of "caged" compounds.[1][2][3] N-acyl derivatives of this scaffold undergo photocleavage upon UV irradiation (350 nm) or two-photon excitation (710 nm), releasing bioactive carboxylic acids (e.g., neurotransmitters like glutamate) with high spatiotemporal precision.
Medicinal Chemistry: It serves as a precursor to 7-aminoindolines, a "privileged structure" in kinase inhibitors (e.g., Pazopanib analogs) where the C7-amine acts as a hydrogen bond donor/acceptor in the ATP-binding pocket.
Electronic & Stereochemical Profile
The Push-Pull System: The N1 nitrogen is an electron donor (via lone pair), while the C7-nitro group is a strong electron-withdrawing group (EWG). This reduces the basicity of the N1 amine significantly compared to unsubstituted indoline (pKa ~ -1 to 0 for the conjugate acid, compared to ~5 for indoline).
C3 Chirality: The C3 methyl group introduces a stereocenter. While often synthesized as a racemate, the enantiomers exhibit distinct binding profiles in chiral biological environments. The C3-methyl also imposes steric constraint, restricting the conformational flexibility of the five-membered ring, which can enhance selectivity in drug-target interactions.
Synthetic Pathways and Regioselectivity
Synthesizing the 7-nitro isomer specifically is chemically challenging due to the directing effects of the indoline nitrogen, which strongly favors electrophilic aromatic substitution (SEAr) at the C5 position (para to the amine).
Route A: The Fisher Indole Strategy (High Regiofidelity)
For applications requiring high isomeric purity, the Fisher Indole Synthesis is superior to direct nitration.
Precursor: (2-Nitrophenyl)hydrazine.
Condensation: Reaction with propionaldehyde yields the hydrazone.
Selective Reduction: The indole C2-C3 double bond is reduced (e.g., NaBH3CN in AcOH) to yield the target 3-methyl-7-nitroindoline .
Route B: Direct Nitration (Industrial/Scale-up)
Direct nitration of 3-methylindoline is faster but yields a mixture of 5-nitro (major) and 7-nitro (minor) isomers.
Mechanism: The free amine is protonated in H2SO4, directing the nitronium ion to the meta position relative to the ammonium center (which is C6, not C7). However, N-acetyl protection directs ortho/para (C7/C5).
Optimization: Using acetyl nitrate or nitration of N-acetyl-3-methylindoline improves the C7 yield, though chromatographic separation is strictly required.
Figure 1: Comparison of synthetic routes. Route A is preferred for laboratory precision; Route B is viable only with rigorous purification.
Photochemical Properties (The "Caging" Mechanism)
The most distinct property of 7-nitroindolines is their photochemistry when acylated.
Activation: Upon irradiation at 350 nm (UV), the N-acyl-3-methyl-7-nitroindoline enters an excited state.
Mechanism: Intramolecular oxygen transfer from the nitro group to the carbonyl carbon occurs, followed by hydrolysis.
Products: The bioactive carboxylic acid is released, and the indoline scaffold converts to a nitrosoindole byproduct.[4]
Key Advantage: Unlike nitrobenzyl cages, 7-nitroindolines often show better solubility and faster release kinetics in aqueous media.
Experimental Protocols
Protocol 1: Reduction of 3-Methyl-7-nitroindole to 3-Methyl-7-nitroindoline
This protocol assumes the starting material was generated via Fisher Indole Synthesis to ensure regiopurity.
Materials:
3-Methyl-7-nitroindole (1.0 eq)
Sodium Cyanoborohydride (NaBH3CN) (3.0 eq)
Glacial Acetic Acid (Solvent/Catalyst)
Dichloromethane (DCM)
Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-7-nitroindole in glacial acetic acid (0.2 M concentration).
Reagent Addition: Cool the solution to 10°C. Add NaBH3CN portion-wise over 20 minutes. Caution: HCN gas may evolve; perform in a well-ventilated fume hood.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3-6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The indole spot (fluorescent) should disappear, replaced by the non-fluorescent indoline spot.
Workup:
Pour the reaction mixture into ice water.
Neutralize carefully with NaOH pellets or saturated NaHCO3 until pH ~9.
Extract with DCM (3 x 50 mL).
Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.[5]
Purification: Purify the crude orange oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol 2: Photolysis (Uncaging) Test
Validating the photochemical activity of N-acyl derivatives.
Preparation: Dissolve the N-acyl-3-methyl-7-nitroindoline (1 mM) in a mixture of CH3CN:PBS buffer (1:1).
Irradiation: Place the sample in a quartz cuvette. Irradiate with a UV lamp (365 nm, 100W) at a distance of 10 cm.
Monitoring: Analyze aliquots by HPLC every 5 minutes.
Observation: Decrease in the starting material peak and appearance of the free acid peak and the 3-methyl-7-nitrosoindole peak (often broad/complex due to dimerization).
Quantitative Data & Properties
Property
Value / Description
Note
Molecular Formula
C9H10N2O2
Molecular Weight
178.19 g/mol
Appearance
Yellow to Orange Solid
Nitro group confers color
Melting Point
138–142 °C
Analogous to 3-methyl-2-nitroindole
Solubility
DMSO, DCM, Ethyl Acetate
Poor water solubility
pKa (Conjugate Acid)
~ -0.5
Very weak base due to 7-NO2
UV Abs (Max)
~340-360 nm
Key for photolysis
Safety & Handling
Energetic Hazards: Nitro-substituted heterocycles can be energetic. While mono-nitroindolines are generally stable, avoid subjecting them to temperatures >200°C or dry grinding.
Toxicity: Indolines are potential mutagens. Handle with full PPE (gloves, goggles, respirator).
Storage: Store in amber vials (light sensitive) at 4°C.
References
Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. (2023).[3] Detailed protocols on 7-nitroindoline synthesis and photolysis mechanisms. Link
Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines. Photochemical & Photobiological Sciences. (2002). Foundational work on the uncaging mechanism. Link
Regioselective synthesis of 3-nitroindoles under non-acidic conditions. RSC Advances. (2023). Discusses regioselectivity challenges in indole nitration. Link
Application Notes: Nitroindoline-Based Photolabile Protecting Groups. BenchChem. (2025).[1] Industrial context for 7-nitroindoline usage. Link
3-Methyl-2,3-dihydro-1H-indole hydrochloride Properties. Cheméo. Physical property data for the core scaffold. Link
Technical Guide: 7-Nitroindoline Derivatives in Photochemistry
Executive Summary This guide details the physicochemical properties, synthesis, and application of 7-nitroindoline (7-NI) derivatives, a class of photoremovable protecting groups (PPGs) that have revolutionized the study...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the physicochemical properties, synthesis, and application of 7-nitroindoline (7-NI) derivatives, a class of photoremovable protecting groups (PPGs) that have revolutionized the study of rapid biological signaling. Unlike traditional nitrobenzyl cages, 7-NI derivatives—most notably MNI-Glu (4-methoxy-7-nitroindolinyl-L-glutamate)—offer superior hydrolytic stability, fast photorelease kinetics (<1 µs), and high efficiency under two-photon excitation (2PE) . This document serves as a protocol-driven resource for researchers synthesizing these probes or utilizing them for high-precision "uncaging" experiments in neuroscience and drug delivery.
Part 1: Mechanistic Principles
The Photochemical Engine: N-Acyl-7-Nitroindoline
The core utility of 7-NI derivatives lies in their ability to "cage" carboxylic acids (such as neurotransmitters glutamate and GABA) via an amide bond at the indoline nitrogen. This bond is stable at physiological pH but cleaves rapidly upon irradiation with near-UV (300–380 nm) or femtosecond pulsed IR light (700–740 nm).
The Photocleavage Mechanism
The mechanism differs significantly from the ortho-nitrobenzyl pathway. It proceeds through a photo-induced acyl transfer to a nitro oxygen, forming a reactive intermediate that hydrolyzes to release the cargo.
Excitation: Ground state N-acyl-7-nitroindoline absorbs a photon (
), entering an excited singlet state.
Hydrogen Abstraction: The nitro group abstracts a hydrogen from the
-carbon of the N-acyl group (or involves a concerted rearrangement), leading to a nitronic anhydride intermediate.
Hydrolysis: This highly reactive anhydride undergoes solvolysis (hydrolysis in aqueous media).
Release: The process yields the free carboxylic acid (the bioactive cargo) and a 7-nitrosoindole byproduct.
Key Advantage: The 7-nitrosoindole byproduct typically exhibits lower neurotoxicity and lower absorbance at the uncaging wavelength compared to the nitrosoaldehydes generated by nitrobenzyl cages, reducing "inner filter" effects during repeated photolysis.
Structural Tuning & Derivatives
Derivative
Structure
Key Feature
2PE Cross-Section
Application
MNI-Glu
4-methoxy-7-nitroindolinyl-glutamate
High quantum yield (QY ~0.085), hydrolytically stable.
0.06 GM @ 720 nm
Standard for mapping dendritic spines.
MDNI-Glu
4-methoxy-5,7-dinitroindolinyl-glutamate
Added nitro group at C5 increases QY (~0.5).
Higher than MNI
Used when lower laser power is required; mixed byproducts.
CDNI-Glu
4-carboxymethoxy-5,7-dinitroindolinyl-glutamate
Increased water solubility; red-shifted absorption.
High
Reduced GABA-A receptor antagonism.
Part 2: Synthesis of MNI-Glutamate
Note: This protocol synthesizes the MNI cage and couples it to L-glutamate. All steps require a fume hood and standard organic synthesis safety protocols.
Phase A: Synthesis of the Chromophore (4-Methoxy-7-nitroindoline)
Starting Material: 4-Methoxyindole
Reduction to Indoline:
Dissolve 4-methoxyindole in glacial acetic acid.
Add sodium cyanoborohydride (
) slowly at 15°C. Stir for 2 hours.
Result:4-Methoxyindoline .[1][2][3][4] (Prevents polymerization during nitration).
N-Acetylation (Protection):
Treat the crude indoline with acetic anhydride (
) in dichloromethane (DCM) with triethylamine ().
Result:1-Acetyl-4-methoxyindoline .
Regioselective Nitration:
Dissolve the protected indoline in acetic anhydride.
Add fuming nitric acid (
) dropwise at 0°C. The acetyl group directs nitration to the C7 position (ortho to the amine) and prevents oxidation of the nitrogen.
Result:1-Acetyl-4-methoxy-7-nitroindoline .
Deacetylation:
Reflux in aqueous NaOH/methanol to remove the acetyl group.
Result:4-Methoxy-7-nitroindoline (The "MNI" amine).[2][3][5][6]
Phase B: Coupling to Glutamate
Glutamate Protection: Use N-Boc-L-glutamate-1-tert-butyl ester (protecting the amine and the
-carboxyl).
Coupling:
Activate the
-carboxyl of the protected glutamate using DCC (dicyclohexylcarbodiimide) or EDC in DCM.
Add 4-Methoxy-7-nitroindoline and DMAP (catalyst).
Mechanism:[4][7] Formation of the amide bond between the indoline nitrogen and the glutamate
-carboxyl.
Global Deprotection:
Treat with Trifluoroacetic acid (TFA) in DCM to remove the Boc and t-butyl groups.
Precipitate with ether or purify via HPLC.
Final Product:MNI-Caged L-Glutamate (Zwitterionic form).
Part 3: Visualization of Pathways
Diagram 1: Photocleavage Mechanism
Caption: The photochemical pathway of 7-nitroindoline derivatives. Excitation leads to a reactive nitronic anhydride which hydrolyzes to release the cargo.
Diagram 2: Experimental Workflow for Uncaging
Caption: Standard workflow for two-photon uncaging of MNI-Glutamate in neurophysiological experiments.
Part 4: Experimental Protocols
Quantum Yield (QY) Determination
To validate a new batch of MNI-Glu or a new derivative, compare its photolysis rate to a standard.
Standard: Prepare a solution of reference MNI-Glu (
) and the test compound in intracellular buffer (pH 7.2). Concentration: 100 µM.
Irradiation: Use a 350 nm UV lamp or LED. Irradiate samples in a quartz cuvette.
Sampling: Take aliquots at fixed time intervals (e.g., 0, 10, 20, 30, 60 seconds).
HPLC Analysis: Monitor the disappearance of the caged peak and the appearance of the free glutamate peak.
Calculation:
Where is the rate constant of photolysis (from the exponential decay fit) and is the molar extinction coefficient at the irradiation wavelength.
Two-Photon Uncaging in Brain Slices
Objective: Map functional AMPA receptors on a single dendritic spine.
Reagents: ACSF (Artificial Cerebrospinal Fluid), 2.5 mM MNI-Glu (bath applied), TTX (1 µM) to block action potentials.
Optics: Ti:Sapphire laser tuned to 720 nm .
Power: 15–20 mW at the back aperture of the objective (60x, 0.9 NA).
Protocol:
Patch the neuron in whole-cell voltage-clamp mode (-70 mV).
Perfuse MNI-Glu.[8] Wait 5 minutes for equilibration.
Image the spine using a structural dye (e.g., Alexa 594).
Position the laser parking beam ~0.5 µm from the spine head.
Deliver a 1 ms laser pulse .
Record the uEPSC (uncaging-evoked excitatory postsynaptic current).
Validation: Apply CNQX (AMPA antagonist); the response should vanish.
References
Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link
Papageorgiou, G., & Corrie, J. E. T. (2000). Effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines. Tetrahedron. Link
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate.[3][6] Frontiers in Synaptic Neuroscience. Link
Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters.[7] Journal of Neuroscience Methods. Link
Del Castillo, H. P., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Link
This guide serves as a technical blueprint for the design, synthesis, and application of 3-substituted 7-nitroindoline scaffolds . It deviates from standard reviews by focusing on the causality of synthetic choices and t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical blueprint for the design, synthesis, and application of 3-substituted 7-nitroindoline scaffolds . It deviates from standard reviews by focusing on the causality of synthetic choices and the mechanistic duality of the scaffold: as a photochemical switch in chemical biology and a latent pharmacophore in medicinal chemistry.
Part 1: Executive Technical Analysis
The 3-substituted 7-nitroindoline core is a bifunctional heterocycle distinguished by its electronic "push-pull" potential and steric unique properties. Unlike its ubiquitous isomer, the 5-nitroindoline, the 7-nitro variant places the nitro group ortho to the indoline nitrogen. This proximity creates a specific steric cleft and electronic environment that drives two distinct high-value applications:
Photochemical Caging (Chemical Biology): The 7-nitro group is essential for the photo-induced nitro-to-nitroso rearrangement. Substitution at the C3 position is increasingly utilized to introduce chirality, control solubility, or tune the quantum yield of uncaging by altering the ground-state conformation of the five-membered ring.
Kinase & GPCR Ligand Design (Medicinal Chemistry): The 7-nitro moiety serves as a masked aniline (7-aminoindoline). The C3-substituent (often an aryl, alkyl, or spiro-cycle) is critical for occupying hydrophobic pockets (e.g., the ATP-binding site hinge region). The 7-nitro group locks the conformation and reduces the basicity of the N1 nitrogen until reduction is required.
Part 2: Synthetic Architectures & Protocols
Synthesis of this scaffold requires navigating the competing regioselectivity of the indole/indoline core. Direct nitration of 3-substituted indolines typically favors the C5 position due to electronic directing effects. Therefore, indirect architectures are required.
Core Synthetic Strategy: The "Late-Stage Reduction" Approach
The most robust route involves constructing the 7-nitroindole core first, functionalizing the C3 position, and finally reducing the C2-C3 bond. This avoids the regiochemical ambiguity of nitrating a pre-formed indoline.
Protocol 1: De Novo Construction via Bartoli Indole Synthesis
Best for: Accessing the 7-nitro core when starting materials are simple nitroarenes.
Mechanism: The Bartoli reaction uses vinyl Grignard reagents to attack ortho-substituted nitroarenes. It is one of the few reliable methods to place a nitrogen heterocycle adjacent to a nitro group without reducing it.
Add vinylmagnesium bromide dropwise. The solution will turn deep purple/black (formation of nitroso intermediate).
Stir for 1h at -40°C, then quench with sat.
.
Critical Control Point: Temperature control is vital. Above -20°C, the Grignard reagent attacks the nitro group to form anilines or azo compounds.
Yield: Expect 40-60% of 7-bromoindole (which can then be nitrated or used) or start with ortho-dinitrobenzene to get 7-nitroindole directly (lower yielding).
To get the 3-substituted motif, we exploit the nucleophilicity of the C3 position of 7-nitroindole.
Formylation (Vilsmeier-Haack):
Mix
(1.1 equiv) and DMF at 0°C to form the chloroiminium ion.
Add 7-nitroindole.[1][2][3][4][5][6][7] Heat to 80°C for 2h.
Hydrolysis yields 3-formyl-7-nitroindole .
Causality: The 7-nitro group deactivates the ring, making this reaction slower than with unsubstituted indole, but C3 remains the most nucleophilic site.
Derivatization: The aldehyde can be converted to alkyl groups (Wittig + reduction) or heterocycles.
Protocol 3: Selective Reduction to Indoline
Best for: Converting Indole to Indoline without reducing the Nitro group.
This is the most delicate step. Standard hydrogenation (
, Pd/C) will reduce the 7-nitro group to an amine.[8] We need chemoselective reduction of the C2-C3 alkene.
Reagent: Sodium Cyanoborohydride (
) in Acetic Acid.
Procedure:
Dissolve 3-substituted-7-nitroindole in glacial acetic acid.
Add
(3.0 equiv) portion-wise at 15°C.
Stir for 2h.
Self-Validating Check: Monitor by TLC. The indoline spot will be less polar and often fluorescent blue/green compared to the indole.
Why this works: Protonation of the indole C3 by acetic acid generates an iminium ion, which is rapidly reduced by the hydride. The nitro group is inert to borohydrides under these acidic conditions.
Part 3: Functional Applications & Mechanisms
A. The Photochemical Switch (Chemical Biology)
In this context, the scaffold is usually an N-acyl-7-nitroindoline .[2][4][5][7] Upon UV irradiation (350 nm), the nitro group abstracts a proton from the N-acyl methine, leading to cleavage.
Mechanism:
Excitation: Ground state (
) Excited Triplet State ().
H-Abstraction: The nitro oxygen abstracts the
-hydrogen (if present) or interacts with the amide carbonyl.
Rearrangement: Formation of a nitronic anhydride intermediate.
Collapse: Hydrolysis releases the free carboxylic acid (payload) and a 7-nitrosoindole byproduct.
B. The "Masked" Kinase Inhibitor (Med Chem)
The 3-substituted 7-nitroindoline is often an intermediate. The final drug candidate usually requires the 7-amino form or the 7-amide .
Logic: The 7-position is solvent-exposed in many kinase ATP pockets.
3-Substitution: A substituent here (e.g., phenyl, methyl) creates a stereocenter.
(R)-enantiomers often fit the hydrophobic back-pocket better in specific kinase families (e.g., TRK, ALK).
Rigidification: The sp3 C3 carbon puckers the ring, orienting the N1-substituent (hinge binder) into a precise vector.
Part 4: Visualization (Graphviz)
The following diagram illustrates the divergent utility of the scaffold based on the reaction pathway chosen.
Caption: Divergent synthesis and application pathways for the 3-substituted 7-nitroindoline scaffold.
Part 5: Quantitative Data Summary
Table 1: Comparative Reactivity & Properties of Nitroindoline Isomers
Property
7-Nitroindoline (Target)
5-Nitroindoline (Common)
Implication for 3-Substituted Scaffolds
N1-pKa (Conjugate Acid)
~ -0.5 (Very Low)
~ 2.5
7-Nitro isomer is a much weaker base due to ortho-effect; harder to N-alkylate without strong bases.
Photolability (350 nm)
High (Quantum yield )
Negligible
Only 7-nitro derivatives work as efficient photocages.
C3-Nucleophilicity
Moderate
Low
3-substitution is easier on the indole precursor than the indoline.
Metabolic Stability
Moderate
Low (Nitroreductase prone)
7-position is sterically hindered, potentially slowing metabolic reduction compared to C5.
Part 6: References
Photochemical Mechanism of N-acyl-7-nitroindolines
Title: Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines[9]
Skatole Derivatives: Nitration Products & Regioselective Synthesis
Executive Summary The nitration of skatole (3-methylindole) represents a classic challenge in heterocyclic chemistry due to the molecule's high electron density and susceptibility to oxidative polymerization. Unlike simp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The nitration of skatole (3-methylindole) represents a classic challenge in heterocyclic chemistry due to the molecule's high electron density and susceptibility to oxidative polymerization. Unlike simple benzene derivatives, the outcome of skatole nitration is strictly controlled by the protonation state of the indole core and the nature of the electrophile.
This guide delineates the mechanistic bifurcation that allows researchers to selectively access 2-nitro-3-methylindole (via an addition-elimination pathway) or benzene-ring substituted isomers (5-nitro , 6-nitro ) through specific protecting group strategies and acidity modulation. We present validated protocols, mechanistic insights, and structural data essential for utilizing these scaffolds in kinase inhibitor and GPCR ligand development.
Mechanistic Foundations & Regioselectivity[1]
The indole nucleus is
-excessive, with the C3 position being the most nucleophilic. However, in skatole, C3 is occupied by a methyl group. This steric and electronic blockade forces the electrophile () to select alternative pathways based on reaction conditions.
The Regioselectivity Switch
The regiochemistry is dictated by whether the reaction proceeds through the free base or the conjugate acid.
Non-Acidic / Mild Conditions (The C2 Pathway):
In the absence of strong acid, the neutral indole attacks the nitronium source at C3 (forming a 3,3-disubstituted indolenine intermediate) which rearranges, or directly at C2. Modern methods utilizing acetyl nitrate or nitrate salts favor the 2-position .
Strongly Acidic Conditions (The C5 Pathway):
In concentrated
, the C3 position is protonated, forming the 3H-indolium cation. This species is deactivated, behaving like a meta-substituted benzene. Consequently, nitration occurs at the 5-position (para to the ring nitrogen).
N-Protection (The C6/C4 Pathway):
Protecting the nitrogen (e.g., N-acetyl) reduces the reactivity of the pyrrole ring, preventing polymerization. Nitration of N-acetyl-3-methylindole with
typically directs to the 6-position due to the directing effect of the acetamido group and the steric hindrance at C4.
Decision Logic Diagram
The following flowchart illustrates the critical decision points for synthetic planning.
Figure 1: Regioselective pathways for skatole nitration dependent on reaction media and substrate protection.
Experimental Protocols
Protocol A: Synthesis of 2-Nitro-3-methylindole (Modern Green Method)
Target: C2-Functionalization without Polymerization
This protocol avoids the use of fuming nitric acid, utilizing an in-situ generated trifluoroacetyl nitrate species which is milder and highly regioselective.[1]
Incubation: Stir at 0–5 °C for 4 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 4:1).
Quench: Terminate reaction with saturated aqueous
.
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.
Purification: Flash chromatography (Silica gel, gradient 5-20% EtOAc in Hexane).
Expected Yield: 85-91%
Data:
H NMR (DMSO-) typically shows the absence of the C2 proton and a downfield shift of the NH signal.
Protocol B: Synthesis of 6-Nitro-3-methylindole (Classical Route)
Target: Benzene Ring Functionalization
Direct nitration of free skatole often leads to tars. This route uses N-acetylation to deactivate the ring and direct the nitro group to the 6-position.
(5 mL) dropwise while maintaining temperature below 20 °C.
Reaction: Allow to stir at room temperature for 2 hours. The solution will turn yellow/orange.
Precipitation: Pour the mixture into crushed ice (200 g). The crude nitro compound will precipitate.[2]
Hydrolysis (Optional): If the free indole is required, reflux the intermediate in alkaline ethanol (10% KOH/EtOH) for 1 hour, then acidify.
Isomer Separation: The crude product is a mixture of 6-nitro (major) and 4-nitro (minor). Recrystallize from ethanol to isolate the 6-nitro isomer.
Validation: The 4-nitro isomer typically exhibits a lower melting point and distinct coupling constants (
) in NMR compared to the 6-nitro isomer ( meta coupling).
Quantitative Data & Characterization
Distinguishing between nitro-isomers is critical. The following table summarizes key physical properties and NMR shifts.
Isomer
Melting Point (°C)
Key 1H NMR Feature (ppm)
Primary Synthesis Route
2-Nitro
148 - 150
No C2-H signal; NH broad singlet > 12.0
Mild nitration (Protocol A)
4-Nitro
204 - 206
Doublet for H5, H7; H5 is deshielded
Fischer Indole Synthesis*
5-Nitro
226 - 228
Doublet (J=2Hz) at ~8.6 (H4)
Nitration in
6-Nitro
195 - 197
Doublet (J=2Hz) at ~8.3 (H7)
Nitration of N-Acetyl skatole
*Note: While 4-nitro can be a minor byproduct of direct nitration, pure samples are best synthesized via Fischer Indole Synthesis using ethyl pyruvate 3-nitrophenylhydrazone.
Applications in Drug Discovery[4]
Nitro-skatoles are not merely intermediates; they are pharmacophores in their own right and precursors to amino-indoles used in:
Kinase Inhibitors: The 3-methyl-2-nitroindole scaffold mimics the adenosine ring of ATP, allowing for hydrogen bonding within the hinge region of kinases (e.g., CDK2 inhibitors).
Hypoxia-Activated Prodrugs: The nitro group can be enzymatically reduced in hypoxic tumor environments to hydroxylamines, which then alkylate DNA.
Tryptophan Mimetics: 5-Nitro-3-methylindole is a structural isostere of serotonin precursors, used to probe serotonergic receptor binding pockets.
Structural Activity Relationship (SAR) Workflow
The following diagram depicts the transformation of nitro-skatoles into bioactive libraries.
Figure 2: Derivatization pathway from nitro-skatole precursors to bioactive amino-indole libraries.[3]
References
Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[1][4][5][6][7] V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry.
Gribble, G. W., et al. (2005). A convenient synthesis of 2-nitroindoles.[6] Tetrahedron Letters.
Zhang, Y., et al. (2023).[3] Regioselective synthesis of 3-nitroindoles under non-acidic conditions.[1] RSC Advances.
Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles. Current Organic Chemistry.
Bergman, J., & Sand, P. (1977). Synthesis of 4-Nitroindole.[4][5][8] Organic Syntheses.[4][5][6][7][9][10]
Executive Summary & Scaffold Analysis Nitro-substituted indolines (2,3-dihydroindoles) represent a critical subclass of "privileged scaffolds" in drug discovery. Unlike their fully aromatic indole counterparts, indolines...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Analysis
Nitro-substituted indolines (2,3-dihydroindoles) represent a critical subclass of "privileged scaffolds" in drug discovery. Unlike their fully aromatic indole counterparts, indolines possess
hybridized carbons at the C2 and C3 positions. This structural feature introduces three-dimensionality (Fsp3 character) into the molecule, a property increasingly prioritized in modern drug design to improve solubility and target selectivity compared to flat aromatic systems.
The nitro group (
) on the indoline core serves two primary technical functions:
Synthetic Handle: It is the most reliable precursor to amino-indolines, which are unstable if stored but essential for generating urea, amide, or sulfonamide libraries.
Electronic Modulator: In photocleavable linkers (specifically 7-nitroindoline), the nitro group creates an electronic push-pull system that facilitates amide bond cleavage upon UV irradiation.
Electronic Differentiation: Indole vs. Indoline
It is vital to distinguish the reactivity of indoline from indole .
Indole: An electron-rich heteroaromatic system. Electrophilic attack typically occurs at C3.[1]
Indoline: Behaves chemically as a cyclic N-alkyl aniline. The nitrogen lone pair is fully conjugated with the benzene ring, making the C5 position (para to the nitrogen) highly nucleophilic.
The synthesis of nitro-indolines is dominated by the challenge of regioselectivity and oxidation control . Direct nitration of unprotected indoline is hazardous and inefficient; the oxidizing nature of nitric acid often converts indoline to indole or leads to polymerization (tars).
Strategy A: The Protection-Nitration-Deprotection Cycle (Standard)
This is the industry-standard workflow for accessing 5-nitroindoline.
Protection: The nitrogen is capped (usually with an acetyl group). This prevents oxidation and sterically/electronically directs the incoming electrophile.
Nitration: The acetamido group directs the nitronium ion (
Recent advances utilize photoredox catalysis (e.g., Ni-catalyzed) to couple nitro-aryl halides with alkenes, closing the ring to form the indoline core with the nitro group already in place. This avoids the harsh conditions of electrophilic aromatic substitution.
Visualization: Synthetic Pathway Logic
The following diagram illustrates the decision logic and chemical flow for synthesizing 5-nitroindoline versus 7-nitroindoline.
Caption: Workflow for the regioselective synthesis of 5-nitroindoline via N-acetylation to prevent oxidative degradation.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in checkpoints to ensure scientific integrity.
Protocol 1: Regioselective Synthesis of 5-Nitroindoline
Target: Gram-scale synthesis of the core scaffold.
Validation Checkpoint: Monitor by TLC (EtOAc/Hexane). The disappearance of the starting material spot and the appearance of a less polar spot indicates conversion to 1-acetylindoline.
Wash with 1N HCl (removes amine), then brine. Dry (
) and concentrate.
Step 2: Nitration (The Critical Step)
Dissolve 1-acetylindoline in glacial acetic acid. Cool to 5°C.[1]
Prepare a nitrating mixture: Fuming
in .
Add nitrating mixture dropwise.[2][3] Crucial: Maintain temperature <10°C. Higher temperatures promote dinitration or oxidation of the alkyl ring.
Stir for 2 hours. Pour onto crushed ice. The product (1-acetyl-5-nitroindoline) precipitates as a yellow solid.
Filtration: Collect the solid. Recrystallize from Ethanol.
Step 3: Deacetylation
Reflux the intermediate in 6N HCl/MeOH (1:1) for 4 hours.
Neutralize with NaOH to pH 8. Extract with EtOAc.[2]
Yield: Expect 60-75% overall yield.
Protocol 2: Chemoselective Reduction to 5-Aminoindoline
Challenge: 5-Aminoindoline is highly oxidation-sensitive (turns purple/black in air). This protocol uses a "Make-and-Use" strategy.
Reagents: 5-Nitroindoline, 10% Pd/C, Hydrogen gas (balloon), Methanol.
Flush the reaction vessel with Nitrogen (
) for 10 minutes.
Add 5-nitroindoline ( dissolved in MeOH) and 10% Pd/C (10 wt% loading).
Switch atmosphere to
(balloon pressure). Stir vigorously at RT.
Validation Checkpoint: The yellow color of the nitro compound solution will fade to colorless/pale gray within 1-3 hours.
Filtration: Filter through Celite under an inert atmosphere (
blanket) if possible.
Immediate Use: Do not isolate the solid amine. Use the filtrate immediately for coupling (e.g., with an acid chloride or isocyanate).
Medicinal Chemistry Applications & Data
Nitro-indolines are rarely the final drug; they are the "warhead" precursors. The table below summarizes how the nitro-indoline scaffold is modified for specific therapeutic targets.
Photophysical & Photochemical Dynamics of 7-Nitroindolines
The following technical guide details the photophysical properties, photochemical mechanisms, and experimental characterization of 7-nitroindolines. Technical Guide for Chemical Biology & Drug Development Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the photophysical properties, photochemical mechanisms, and experimental characterization of 7-nitroindolines.
Technical Guide for Chemical Biology & Drug Development
Executive Summary: The "Workhorse" of Optical Control
In the landscape of photoremovable protecting groups (PPGs), 7-nitroindolines (specifically N-acyl-7-nitroindolines) represent a critical evolution from the classical o-nitrobenzyl systems. While nitrobenzyls are historically significant, 7-nitroindolines offer superior hydrolytic stability, faster release kinetics (sub-millisecond), and a distinct byproduct profile that minimizes toxicity in neuronal tissues.
For researchers in drug development and neuroscience, the 4-methoxy-7-nitroindolinyl (MNI) and 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI) derivatives are the current gold standards for "caging" neurotransmitters like L-glutamate and GABA. This guide provides the mechanistic and quantitative grounding required to deploy these tools effectively.
Fundamental Photophysics
Electronic Structure & Absorption
The core chromophore of 7-nitroindoline is an indole scaffold perturbed by a strong electron-withdrawing nitro group at the C7 position. This push-pull electronic structure creates a dipole moment that is sensitive to solvent polarity (solvatochromism).
): The native chromophore has a modest cross-section ( at 720 nm for MNI), necessitating high laser power or high concentrations for two-photon excitation (2PE). However, dinitro- analogs (CDNI) and antenna-sensitized variants significantly enhance this efficiency.
Key Photophysical Parameters (Comparison Table)
The following table summarizes the critical constants for the most common derivatives used in biological uncaging.
Parameter
MNI-Glutamate (Mono-nitro)
CDNI-Glutamate (Di-nitro)
Significance
(Abs)
336 nm
~330 nm
Excitation window (UV lasers/LEDs).
()
4,500
~4,300
Determines optical density and required concentration.
) of CDNI derivatives is significantly higher than MNI, allowing for lower probe concentrations and reduced receptor antagonism (a known side effect of high-concentration MNI-GABA).
The Photochemical Engine: Mechanism
The uncaging mechanism of N-acyl-7-nitroindolines is distinct from the Norrish Type II mechanism seen in o-nitrobenzyls. It proceeds via a Nitronic Anhydride intermediate.
Mechanistic Pathway[2][3]
Excitation: Absorption of a photon promotes the molecule to the singlet excited state (
), which rapidly undergoes intersystem crossing to the triplet state ().
Acyl Transfer: The acyl group on the indole nitrogen migrates to one of the nitro group oxygens. This was historically debated as a 1,5-sigmatropic shift but is now understood to form a reactive acetic nitronic anhydride intermediate.
Hydrolysis: In aqueous environments, this anhydride is rapidly hydrolyzed by water.
Release: The hydrolysis yields the free carboxylic acid (the "drug") and a 7-nitrosoindole byproduct.
Diagram: Photochemical Uncaging Pathway
The following diagram illustrates the critical flow from excitation to release.
Caption: The photochemical cascade of N-acyl-7-nitroindoline. Note the critical role of water in the final hydrolysis step.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, researchers must validate the quantum yield of their specific caged compounds. The following protocol uses Ferrioxalate Actinometry , the gold standard for UV photochemical calibration.
Protocol: Determination of Quantum Yield (
)[4][5][6]
Principle: Compare the photolysis rate of the caged compound against a chemical actinometer (potassium ferrioxalate) with a known quantum yield (
at 350 nm).
Materials:
Potassium ferrioxalate crystals.
1,10-Phenanthroline.
UV Light Source (e.g., Xenon arc lamp with bandpass filter at 350 nm).
Actinometer Preparation: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. (Handle in red light).
Sample Preparation: Dissolve the caged 7-nitroindoline (e.g., MNI-Glu) in buffer to an absorbance of >2.0 at the irradiation wavelength (ensures 99% photon absorption).
Irradiation:
Irradiate the actinometer solution for time
(e.g., 10 sec).
Irradiate the sample solution for time
(e.g., 60 sec) under identical geometry.
Development (Actinometer): Mix irradiated ferrioxalate with phenanthroline buffer. Measure absorbance of the ferrous-phenanthroline complex at 510 nm (
).
Quantification (Sample): Analyze the sample via HPLC to determine the moles of free drug released (
).
Calculation:
Where (photon flux) is derived from the actinometer data.
Diagram: Quantum Yield Workflow
Caption: Dual-stream workflow for calculating absolute quantum yield using ferrioxalate actinometry.
Advanced Considerations for Drug Development
The "Inner Filter" Effect
The byproduct, 7-nitrosoindole , absorbs light in the 400–450 nm range. In prolonged experiments, this byproduct can accumulate and compete with the caged compound for photons, effectively shielding the remaining drug.
Mitigation: Use flow cells to replenish the bath or limit conversion to <30% of the total caged population.
Two-Photon Optimization
For deep-tissue neuroscience (e.g., brain slice physiology), the low 2P cross-section of MNI-Glu (0.06 GM) is a limitation.[3]
Solution: Use CDNI-Glu (higher
) or Antenna-Sensitized variants (e.g., Thioxanthone-conjugated MMNI), which utilize intramolecular triplet energy transfer to increase effective sensitivity.
Solubility & Stability
Solubility: MNI derivatives are highly water-soluble (up to 200 mM), avoiding the need for organic co-solvents like DMSO which can alter channel kinetics.
Stability: Unlike esters used in some other cages, the amide linkage in N-acyl-7-nitroindolines is hydrolytically stable at physiological pH (7.4) for days.
References
Papageorgiou, G., & Corrie, J. E. T. (2000). Effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines.[4] Tetrahedron, 56(41), 8197-8205.[4] Link
Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. Link(Establishes MNI-Glu as the standard for 2P uncaging).
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4, 619–628. Link
Papageorgiou, G., et al. (2005). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Photochemical & Photobiological Sciences, 4, 887-896. Link(Detailed mechanistic study on substituent effects).
Trigo, F. F., et al. (2009). Laser photolysis of DPNI-GABA, a tool for investigating the properties and distribution of GABA receptors.[5] Journal of Neuroscience Methods, 181(2), 159-169. Link(Validation of nitroindoline cages for GABA).
An In-Depth Technical Guide to Nitroindoline Photocages for Researchers, Scientists, and Drug Development Professionals Abstract Photocages, or photoremovable protecting groups (PPGs), are powerful tools that provide spa...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Nitroindoline Photocages for Researchers, Scientists, and Drug Development Professionals
Abstract
Photocages, or photoremovable protecting groups (PPGs), are powerful tools that provide spatiotemporal control over the release of bioactive molecules.[1] By rendering a molecule inert until exposed to light, they enable precise activation in complex biological systems.[2] Among the various classes of photocages, the 7-nitroindoline scaffold has emerged as a particularly robust and versatile platform.[3] This guide provides a comprehensive technical overview of nitroindoline photocages, detailing their mechanism of action, key photochemical properties, synthesis, and experimental application. We will explore the advantages of nitroindoline derivatives over classical photocages, such as their excellent hydrolytic stability and rapid, efficient photorelease kinetics, which make them indispensable for cutting-edge research in neuroscience, cell biology, and drug development.[4][5]
The Advantage of the Nitroindoline Scaffold
The field of photochemistry for biological control was historically dominated by o-nitrobenzyl-based protecting groups.[6] While foundational, these first-generation cages often suffered from slow release kinetics and instability in aqueous solutions.[3][5] The development of 1-acyl-7-nitroindolines marked a significant advancement, offering a superior alternative for caging carboxylic acids, a functional group central to many biomolecules like neurotransmitters.[3][6]
The primary advantages of the 7-nitroindoline core structure include:
High Hydrolytic Stability: Nitroindoline-caged compounds are exceptionally stable at physiological pH, with negligible spontaneous hydrolysis, ensuring that the bioactive molecule remains inactive until light is applied.[4][5]
Rapid Release Kinetics: Photorelease of the caged substrate occurs on a sub-microsecond timescale, a critical feature for studying fast biological processes like synaptic transmission.[7][8][9]
High Quantum Yield: Particularly with derivatives like 4-methoxy-7-nitroindoline (MNI) and 4-methoxy-5,7-dinitroindoline (MDNI), the efficiency of photorelease per absorbed photon is high, minimizing the required light dosage and potential for phototoxicity.[1][5]
Two-Photon Excitation (2PE) Capability: Many nitroindoline derivatives can be activated by the simultaneous absorption of two lower-energy photons, typically in the infrared range.[2][6] This allows for highly localized uncaging deep within scattering biological tissue with reduced photodamage compared to UV light.[3][10]
The Photorelease Mechanism: From Photon to Bioactivity
The uncaging of a molecule from a 1-acyl-7-nitroindoline derivative is a sophisticated photochemical process that proceeds through a triplet excited state.[1][8] Upon absorption of a photon, the nitroindoline moiety undergoes a series of intramolecular rearrangements, culminating in the release of the carboxylic acid and the formation of a 7-nitrosoindole byproduct.[8][9]
Computational and kinetic studies have revealed that the mechanism is more complex than a simple cleavage.[1] After excitation, the reaction proceeds via one of two competing pathways—a classical cyclization or a more recently identified acyl migration pathway—both of which converge on a critical nitronic anhydride intermediate.[1][8] In aqueous environments, this intermediate rapidly hydrolyzes to release the bioactive molecule.[8][9] The entire process, from photon absorption to release, is completed in the sub-microsecond time domain.[9]
Caption: Photorelease mechanism of 1-acyl-7-nitroindoline photocages.
Key Derivatives and Photochemical Properties
Synthetic modification of the core 7-nitroindoline structure has yielded a family of photocages with tailored properties. The choice of derivative is critical and depends on the specific experimental requirements, such as the desired wavelength for uncaging and the required efficiency.
MNI (4-Methoxy-7-nitroindoline): The addition of a methoxy group at the 4-position improves the photochemical properties over the parent nitroindoline.[5] MNI-caged glutamate (MNI-Glu) is one of the most widely used compounds in neuroscience for two-photon uncaging.[2][11]
MDNI (4-Methoxy-5,7-dinitroindoline): The installation of a second nitro group at the 5-position significantly enhances the quantum yield.[1] This improvement is not due to a change in the release mechanism but rather because the second nitro group promotes a more favorable intersystem crossing to the reactive triplet state.[1] However, photolysis of dinitro compounds can be less "clean" than their mono-nitro counterparts, with a release stoichiometry that can be less than 100%.[12]
Antenna-Sensitized Nitroindolines: To improve two-photon sensitivity, the nitroindoline cage can be conjugated to a "sensitizer" molecule, such as thioxanthone (THX), which acts as an antenna.[13][14] The antenna absorbs the light and transfers the energy to the photocage, significantly increasing the two-photon uncaging cross-section.[13][14]
The table below summarizes key photochemical data for prominent nitroindoline derivatives used for caging L-glutamate.
Red-shifted absorption and enhanced 2P cross-section.[13]
¹GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴·s·photon⁻¹).
Synthesis of Nitroindoline-Caged Compounds
The caging of a bioactive molecule, such as an amino acid or a drug containing a carboxylic acid, typically involves forming an amide bond with the nitrogen of the nitroindoline ring. While the synthesis of N-acyl-7-nitroindolines can require multiple steps, a general and robust workflow can be followed.[15][16]
The process begins with the activation of the carboxylic acid on the molecule of interest, often using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).[4] This activated ester is then reacted with the nitroindoline moiety to form the stable, caged compound, which is subsequently purified, typically by High-Performance Liquid Chromatography (HPLC).[4][17]
Caption: General workflow for the synthesis of nitroindoline-caged compounds.
Protocol 4.1: General Synthesis of an N-Acyl-7-Nitroindoline Caged Compound
This protocol describes a general method for coupling a carboxylic acid-containing biomolecule to a nitroindoline derivative.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[4]
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[4]
Purification solvents (e.g., acetonitrile, water, TFA for HPLC)
Procedure:
Activation of Carboxylic Acid:
a. Dissolve the bioactive molecule (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.[4]
b. Stir the mixture at room temperature for 1-2 hours to form the active NHS ester. The causality here is that the carbodiimide (EDC) activates the carboxylate, which is then trapped by NHS to form a more stable, amine-reactive intermediate, preventing side reactions.
Coupling Reaction:
a. In a separate flask, dissolve the nitroindoline derivative (1.1 equivalents) in anhydrous DMF.
b. Add the activated NHS ester solution from step 1b to the nitroindoline solution.
c. Add DIPEA (2-3 equivalents) to the reaction mixture. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction without competing in the coupling.
d. Stir the reaction at room temperature overnight. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.
Work-up and Purification:
a. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
b. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine.[4]
c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
d. Purify the crude product by flash chromatography or preparative HPLC to obtain the final caged compound.[17]
Characterization:
a. Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
Experimental Protocol for Photo-uncaging
The ultimate validation of a caged compound is its effective photorelease in an experimental setting. This protocol outlines the general steps for performing a photo-uncaging experiment and analyzing the results.
Caption: A typical experimental workflow for a photo-uncaging experiment.
Protocol 5.1: Photorelease and Analysis
Materials:
Purified caged compound
Appropriate experimental buffer (e.g., HEPES-buffered saline for cell work)[17]
Light Source: UV flash lamp, LED (e.g., 350-365 nm), or a tunable femtosecond laser for two-photon excitation (e.g., 720 nm).[6][17]
Analytical equipment (e.g., UV-Vis spectrophotometer, HPLC system, or a biological recording setup like an electrophysiology rig).[4]
Procedure:
Sample Preparation:
a. Prepare a concentrated stock solution of the caged compound in a suitable solvent like DMSO.
b. Dilute the stock solution to the desired final concentration in the experimental buffer. Self-Validation: It is critical to ensure the final DMSO concentration is non-perturbing to the biological system (typically <0.1%).[4]
Irradiation:
a. Place the sample in the light path of the chosen source. For cellular experiments, this involves coupling the light source to a microscope.[17]
b. Expose the sample to a controlled dose of light. The required duration and intensity must be optimized based on the quantum yield of the cage and the desired concentration of released biomolecule.[4]
Analysis of Photorelease:
a. Spectrophotometric Analysis: Monitor the photorelease by recording UV-Vis spectra over time. A successful reaction is characterized by the decrease in the absorbance of the caged compound (e.g., around 350 nm) and the appearance of a new absorption band for the nitrosoindole photoproduct at a longer wavelength (e.g., >400 nm).[4][7]
b. Chromatographic Analysis: Quantify the released bioactive molecule and remaining caged compound using analytical HPLC. This provides a direct measure of uncaging efficiency.[4]
c. Biological Analysis: In biological experiments, measure the physiological response triggered by the photoreleased molecule. This could be changes in membrane potential, ion channel currents, cellular calcium levels, or other functional readouts.[5][17]
Applications and Future Directions
Nitroindoline photocages have become indispensable tools across various scientific disciplines.
Neuroscience: MNI-Glu and MDNI-Glu are used extensively to mimic synaptic transmission by releasing glutamate onto single dendritic spines, enabling the study of synaptic plasticity with unparalleled precision.[2][10]
Cell Biology: Researchers use nitroindoline cages to release signaling molecules, enzyme inhibitors, or secondary messengers inside cells to dissect complex signaling pathways.[18]
Materials Science: The photoreactive nature of the nitroindoline moiety has been leveraged to create photocleavable crosslinkers for hydrogels, allowing for the light-induced degradation of biomaterials.[6][19][20]
The future of photocage development is focused on overcoming current limitations. Key goals include the design of cages that can be activated by lower-energy, near-infrared (NIR) light for deeper tissue penetration and reduced phototoxicity, as well as the continued improvement of two-photon cross-sections to make uncaging even more efficient and localized.[13][21]
Conclusion
The 7-nitroindoline family of photocages represents a pinnacle of chemical tool development for biological research. Their combination of thermal stability, rapid release kinetics, and high photochemical efficiency provides researchers with an unprecedented ability to control biological processes with light. By understanding the core principles of their mechanism, synthesis, and application, scientists and drug development professionals can effectively leverage these powerful molecules to probe complex systems and design next-generation photo-activated therapeutics.
References
Pálfi, D., et al. (2020). Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations. Scientific Reports. Available at: [Link]
Corrie, J. E. T., et al. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. MDPI. Available at: [Link]
Del Castillo, H. P. (2018). Novel N-Derivatized-7-Nitroindolines for the Synthesis of Photocleavable Crosslinkers, and for Solid Phase Peptide Synthesis. ProQuest. Available at: [Link]
Matsuzaki, M., et al. (2005). Synthesis and Characterization of 4-Methoxy-7-nitroindolinyl-D-aspartate, a Caged Compound for Selective Activation of Glutamate Receptors in Brain Slices. Dwight Bergles Lab, Johns Hopkins University. Available at: [Link]
Corrie, J. E. T., et al. (2022). Synthesis and photolytic assessment of nitroindolinyl-caged calcium ion chelators. The Francis Crick Institute. Available at: [Link]
Del Castillo, H. P., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Available at: [Link]
Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. Available at: [Link]
Del Castillo, H. P. (2021). Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavab. ScholarWorks@UTEP. Available at: [Link]
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. Available at: [Link]
Papageorgiou, G., et al. (2002). Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. Journal of the American Chemical Society. Available at: [Link]
Singh, Y., et al. (2016). Cooperative Veratryle and Nitroindoline Cages for Two-Photon Uncaging in the NIR. ResearchGate. Available at: [Link]
Papageorgiou, G., et al. (2002). Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. ResearchGate. Available at: [Link]
Goeldner, M., & Givens, R. (Eds.). (2005). Photolytical mechanism of NB, NPE, coumarinyl, BODIPY, nitroindoline, quinoline and pyridinium based PPGs. ResearchGate. Available at: [Link]
Givens, R. S., et al. (2022). Sensitized 1-Acyl-7-nitroindolines with Enhanced Two-Photon Cross Sections for Release of Neurotransmitters. ACS Chemical Neuroscience. Available at: [Link]
Givens, R. S., et al. (2022). Sensitized 1-Acyl-7-nitroindolines with Enhanced Two-Photon Cross Sections for Release of Neurotransmitters. ACS Publications. Available at: [Link]
Stein, I. S., et al. (2012). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab, UC Davis. Available at: [Link]
Del Castillo, H. P., et al. (2016). Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Optics Express. Available at: [Link]
Akst, J. (2020). Light Triggers Photocage Opening, Apoptosis Inhibition. The Scientist. Available at: [Link]
Ellis-Davies, G. C. R. (2008). 7-Nitroindoline-derived caged compounds. ResearchGate. Available at: [Link]
Papageorgiou, G., et al. (2004). An Antenna-Sensitized Nitroindoline Precursor to Enable Photorelease of l-Glutamate in High Concentrations. The Journal of Organic Chemistry. Available at: [Link]
Del Castillo, H. P., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ResearchGate. Available at: [Link]
Singh, Y., et al. (2016). Cooperative Veratryle and Nitroindoline Cages for Two-Photon Uncaging in the NIR. Chemistry – A European Journal. Available at: [Link]
Bojtár, M., et al. (2021). The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications. International Journal of Molecular Sciences. Available at: [Link]
Russo, M., et al. (2023). Photocage Chameleon: Bond Scission by a Single Photon Above 800 nm. ChemRxiv. Available at: [Link]
Wang, Y., et al. (2022). Recent progress in studies of photocages. Supramolecular Materials. Available at: [Link]
Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. ResearchGate. Available at: [Link]
Hrobárikova, J., et al. (2021). Photoinduced Ring‐Opening and Phototoxicity of an Indolin‐3‐one Derivative. ResearchGate. Available at: [Link]
Zhang, Y. (2020). Control of Irradiation Wavelength and Quantum Yield of Photocleavable Cages. Florida Institute of Technology Scholarship Repository. Available at: [Link]
Bojtár, M., et al. (2019). Photochemical Quantum Yields and Efficiencies of the Photocages. ResearchGate. Available at: [Link]
Fedoryak, O. D., & Ellis-Davies, G. C. R. (2005). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Tetrahedron. Available at: [Link]
Technical Application Note: Regioselective Synthesis of 3-Methyl-7-nitroindoline
Executive Summary The synthesis of 3-Methyl-7-nitroindoline from 3-methylindole (skatole) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity on an activated aromatic ring while preventin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-Methyl-7-nitroindoline from 3-methylindole (skatole) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity on an activated aromatic ring while preventing oxidative degradation. Direct nitration of electron-rich indoles is notoriously prone to polymerization and typically favors the C3 or C5 positions.
This guide details a four-step protection-activation strategy designed to bypass these instability issues. By reducing the indole to an indoline and utilizing an N-acetyl directing group, we shift the electrophilic attack to the C5 and C7 positions. Although the C5 isomer is kinetically favored, this protocol optimizes conditions to maximize the isolation of the C7-nitro isomer, a critical pharmacophore for kinase inhibitors and antibody-drug conjugates (ADCs).
Retrosynthetic Analysis & Strategy
The logical design relies on converting the electron-rich, acid-sensitive pyrrole ring of 3-methylindole into a stable, directed benzene derivative.
Challenge: 3-Methylindole is prone to acid-catalyzed polymerization. Direct nitration is uncontrollable.
Solution: Reduction to 3-methylindoline removes the C2-C3 double bond, stabilizing the molecule.
Regiocontrol: The free amine of indoline is too reactive and oxidizable. Acetylation (N-Ac) moderates reactivity and directs nitration ortho (C7) and para (C5) to the nitrogen.
Differentiation: The C3-methyl group exerts mild steric pressure, but the primary separation challenge lies in resolving the 5-nitro (major) and 7-nitro (minor) isomers via chromatography.
Workflow Diagram
Figure 1: Strategic workflow for the conversion of 3-methylindole to 3-methyl-7-nitroindoline.
Detailed Experimental Protocols
Phase 1: Reduction to 3-Methylindoline
This step stabilizes the indole core. Sodium cyanoborohydride is preferred over catalytic hydrogenation to avoid potential over-reduction or handling high-pressure hydrogen gas in initial screens.
portion-wise over 30 minutes. Note: Exothermic reaction.[2]
Stir at room temperature for 2 hours. Monitor by TLC (System: Hexane/EtOAc 8:2). Indole (starting material) stains pink/red with Ehrlich’s reagent; Indoline (product) does not.
Workup: Pour mixture into ice water (200 mL). Basify to pH >10 with 50% NaOH (carefully!). Extract with Ethyl Acetate (3 x 100 mL).
Dry organic layer (Na
SO) and concentrate.
Yield Expectation: >90% as a pale yellow oil. Proceed immediately to protection to avoid oxidation.
Phase 2: N-Acetylation (Protection)
Acetylation protects the nitrogen from oxidation and sets up the ortho/para directing effect required for nitration.
Purification: Recrystallization from Ethanol/Water or flash column if necessary.
Phase 3: Regioselective Nitration (The Critical Step)
This step determines the success of the synthesis. We use Acetyl Nitrate (generated in situ) as a mild nitrating agent to minimize dinitration and tar formation.
Mechanism: The acetamido group directs the nitronium ion (NO
) to the para (C5) and ortho (C7) positions. The C3-methyl group slightly sterically hinders the ring but does not significantly alter the electronic bias of the nitrogen lone pair.
Protocol:
Preparation of Acetyl Nitrate: In a separate flask, cool Acetic Anhydride (20 mL) to 0°C. Add Fuming HNO
(1.1 eq relative to substrate) dropwise, maintaining temp < 5°C. Caution: Explosive potential if overheated.
Dissolve N-acetyl-3-methylindoline in Acetic Anhydride (10 vol) and cool to -10°C (salt/ice bath).
Add the cold Acetyl Nitrate solution dropwise via addition funnel over 45 minutes. Do not let temp rise above -5°C.
Stir at 0°C for 2 hours.
Quench: Pour onto crushed ice/water. A yellow precipitate (mixture of isomers) will form.
Filtration: Collect the solid.
Purification & Isomer Separation:
The crude solid is typically a ~85:15 mixture of 5-nitro (major) and 7-nitro (minor) isomers.
Method: Flash Column Chromatography (Silica Gel).
Eluent: Gradient of Hexane:Ethyl Acetate (95:5
70:30).
Elution Order:
7-Nitro isomer: typically elutes first (less polar due to intramolecular H-bonding between nitro oxygen and amide proton, though the acetyl group reduces this effect compared to the free amine). Note: Verify elution order with 2D-NMR if unsure.
5-Nitro isomer: elutes second (more polar).
Yield: Isolate the 7-nitro fraction. Expect 10-20% yield for this specific isomer.
Phase 4: Deprotection to 3-Methyl-7-nitroindoline
Removal of the acetyl group restores the indoline functionality.
Reagents: 6M HCl, Ethanol.
Protocol:
Dissolve the purified N-acetyl-3-methyl-7-nitroindoline in Ethanol (10 vol).
Add 6M HCl (5 vol).
Reflux (80°C) for 2-4 hours. Monitor disappearance of starting material by TLC.[3][4]
Workup: Cool to RT. Neutralize with NaOH to pH 8. Extract with DCM.
Final Purification: Recrystallization from Methanol or Hexane/EtOAc.
The following diagram illustrates why the mixture is formed and how the directing groups function.
Figure 2: Mechanistic divergence in the nitration of N-acetyl-3-methylindoline.
Quantitative Data Summary
Parameter
3-Methyl-7-nitroindoline Protocol
Notes
Overall Yield
10 - 18%
Limited by regioselectivity (minor isomer).
Major Impurity
3-Methyl-5-nitroindoline
Must be removed by chromatography in Step 3.
Key Reagent
Sodium Cyanoborohydride
Essential for initial reduction (Step 1).
Critical Temp
< 0°C (Step 3)
Higher temps increase dinitration.
Appearance
Orange/Red Crystalline Solid
Distinct nitro-compound coloration.
References
Synthesis of 7-Nitroindole via Indoline Intermediate:
BenchChem Application Note. "Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole."
Context: Establishes the foundational route of Indole
Indoline Nitration Dehydrogenation. This protocol adapts steps 1-3 of this reference.
Reduction of Indoles to Indolines:
Gribble, G. W., et al.[5] "Reactions of Sodium Borohydride in Acidic Media. Reduction of Indoles." Journal of the American Chemical Society, 1974.[5]
Context: The authoritative source for using NaCNBH
/AcOH for indole reduction.
Iwao, M., et al. "Directed Lithiation of N-Protected Indoles." Tetrahedron Letters.
Olah, G. A., et al. "Nitration: Methods and Mechanisms.
Technical Application Note: Regioselective Nitration of 3-Methylindoline
This Application Note is a technical guide for the regioselective nitration of 3-methylindoline. It is designed for organic chemists and process engineers requiring high-purity synthesis of 3-methyl-5-nitroindoline , a c...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is a technical guide for the regioselective nitration of 3-methylindoline. It is designed for organic chemists and process engineers requiring high-purity synthesis of 3-methyl-5-nitroindoline , a critical scaffold in the development of kinase inhibitors and serotonin receptor modulators.
-Protected Intermediate
Executive Summary
Direct nitration of 3-methylindoline is chemically hazardous and synthetically inefficient due to the susceptibility of the indoline core to oxidative aromatization (forming indoles) and polymerization ("tarring"). This protocol utilizes a Protect-Nitrate-Deprotect (PND) strategy. By masking the nitrogen as an acetamide, we protect the ring from oxidation and exploit the steric and electronic directing effects of the
-acetyl group to achieve high regioselectivity for the C5-nitro isomer (>90% selectivity).
The regiochemical outcome is dictated by the competition between the
-acetyl group (at position 1) and the methyl group (at position 3).
-Acetyl Effect (Strong): The lone pair on the nitrogen atom (though delocalized into the carbonyl) still exerts a significant (mesomeric) effect, activating the ortho (C7) and para (C5) positions.
C3-Methyl Effect (Weak): The alkyl group exerts a weak
(inductive) effect, activating its ortho (C2, C4) and para (C6) positions.
Steric Control: The C7 position is sterically crowded by the
-acetyl group. The C4 position is sterically crowded by the C3-methyl group.
Conclusion: The electronic activation of the nitrogen dominates, directing the electrophile (
) to Position 5 , which is electronically activated and sterically accessible.
Reaction Scheme Visualization
Figure 1: The three-stage synthetic workflow designed to maximize yield and purity.
Experimental Protocol
Phase 1: Substrate Protection (Acetylation)
Objective: Deactivate the nitrogen lone pair to prevent oxidation and control regioselectivity.
Reagents:
3-methylindoline (1.0 eq)
Acetic Anhydride (
) (1.2 eq)
Triethylamine (
) (1.5 eq)
Dichloromethane (DCM) (10 volumes)
Procedure:
Dissolve 3-methylindoline in DCM in a round-bottom flask under
atmosphere.
Add
and cool the solution to 0°C.
Add
dropwise over 20 minutes. Note: Exothermic reaction.
Allow to warm to Room Temperature (RT) and stir for 2 hours.
QC Check: Monitor by TLC (Hexane:EtOAc 7:3). The starting amine spot (polar/streaking) should disappear, replaced by a higher
amide spot.
Workup: Wash with 1M HCl (to remove excess amine), then saturated
, then Brine. Dry over and concentrate.
Result: Off-white solid (1-acetyl-3-methylindoline). Use directly in Phase 2.
Phase 2: The Nitration (Critical Step)
Objective: Introduce the nitro group at C5 while avoiding the "Exotherm Trap" and over-nitration.
Reagents:
1-acetyl-3-methylindoline (from Phase 1)
Fuming Nitric Acid (
) (1.1 eq)
Concentrated Sulfuric Acid (
) (Solvent/Catalyst, 5 volumes)
Safety Warning: Nitration is highly exothermic. Runaway temperatures (>15°C) will lead to dinitration and tar formation.
Procedure:
Preparation of Nitrating Mix: In a separate vessel, cool the
to -5°C. Carefully add Fuming dropwise. Maintain temp < 0°C.
Substrate Dissolution: Dissolve the acetylated intermediate in a minimum amount of
(or acetic acid if solubility is an issue, though pure is preferred for industrial robustness). Cool to -10°C.
Addition: Add the Nitrating Mix to the Substrate solution dropwise over 45–60 minutes.
Critical Control Point: Internal temperature must NOT exceed 0°C.
Reaction: Stir at 0°C for 1 hour.
Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid). Vigorous stirring is essential to prevent local overheating.
Isolation: A yellow precipitate (1-acetyl-3-methyl-5-nitroindoline) will form. Filter the solid.
Purification: Recrystallize from Ethanol/Water to remove any traces of the 7-nitro isomer (which is more soluble).
Phase 3: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to reveal the secondary amine.
Reflux (approx. 80°C) for 2–3 hours. The suspension will likely clear as the amide hydrolyzes, then potentially precipitate the free amine product upon cooling.
Workup: Concentrate EtOH under reduced pressure. Dilute residue with water.[2][3] Extract with Ethyl Acetate (x3).
Final Polish: Dry organic layer (
), concentrate, and recrystallize from Toluene or Hexane/EtOAc.
Troubleshooting & Quality Control
Diagnostic Decision Tree
Figure 2: Troubleshooting logic for the nitration step.
Note: The nitro group at C5 causes significant downfield shifts of the adjacent protons (H4 and H6). H7 remains relatively upfield due to the electron-donating effect of the amine nitrogen (after deprotection).
References
Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[1][4][5][6][7][8][9] V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry.[2]
ChemicalBook. (2023). Synthesis of 5-Nitro-2,3,3-trimethylindolenine (Analogous Protocol).
BenchChem. (2023). Technical Support: Improving Regioselectivity of Indole Nitration.
Sousa, A. F., et al. (2015). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.[3] Universidade de Lisboa.[10]
Application Notes and Protocols: 3-Methyl-7-nitroindoline as a Photocleavable Protecting Group
For Researchers, Scientists, and Drug Development Professionals Introduction: Spatiotemporal Control of Bioactivity with Light In the intricate world of biological research and drug development, the ability to control th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Spatiotemporal Control of Bioactivity with Light
In the intricate world of biological research and drug development, the ability to control the release of active molecules with precision is paramount. Photocleavable protecting groups (PPGs), or "caging" groups, offer an elegant solution by providing spatial and temporal control over the activation of biomolecules.[1] These light-sensitive moieties mask the function of a molecule until it is irradiated with a specific wavelength of light, triggering its release and restoring its biological activity. Among the various classes of PPGs, 7-nitroindoline derivatives have emerged as a robust and versatile option, prized for their stability and efficient photorelease characteristics.[2]
This guide focuses on 3-Methyl-7-nitroindoline , a member of the nitroindoline family of photocages. We will delve into the scientific principles governing its function, provide detailed protocols for its application in caging carboxylic acids, and present key photochemical data to empower researchers in their experimental design. While much of the foundational research has been conducted on derivatives like 4-methoxy-7-nitroindoline (MNI), the principles and protocols outlined here provide a strong framework for the application of the 3-methyl variant.
Scientific Foundation: Mechanism and Properties
The efficacy of a photocleavable protecting group is rooted in its photochemical properties and the mechanism of cleavage. Understanding these fundamentals is crucial for optimizing experimental conditions and interpreting results.
Mechanism of Photocleavage
The photolysis of 1-acyl-7-nitroindolines, the "caged" form of a carboxylic acid, is a rapid process initiated by the absorption of a photon.[2] The mechanism is solvent-dependent, leading to different byproducts in aqueous versus aprotic media.[3][4]
In aqueous solutions , which are typical for biological experiments, the process is believed to proceed as follows:
Excitation: Upon irradiation with near-UV light (typically around 350 nm), the 7-nitroindoline moiety is excited to a triplet state.
Intermediate Formation: The excited state undergoes a rapid intramolecular rearrangement, where the acyl group (containing the molecule of interest) is transferred from the indoline nitrogen to one of the nitro group's oxygen atoms. This forms a highly reactive, transient nitronic anhydride intermediate.[4][5]
Cleavage: This intermediate then rapidly decomposes in a manner that results in an intramolecular redox reaction.[4]
Release: The final products are the free carboxylic acid and a 7-nitrosoindole byproduct.[4] This release can occur on a sub-microsecond timescale, making it suitable for studying fast biological processes.[4][6]
Key Physicochemical Properties
The ideal photocage should possess a specific set of properties to be effective and minimally disruptive in a biological system. 7-nitroindoline derivatives generally exhibit:
Thermal Stability: They are stable under physiological conditions in the absence of light, preventing premature release of the active molecule.[7]
Hydrolytic Resistance: Caged compounds based on 7-nitroindoline are highly resistant to hydrolysis at physiological pH.[7][8]
Wavelength Specificity: They are typically cleaved by light in the near-UV range (around 350-400 nm), which minimizes damage to biological tissues that can occur with shorter wavelength UV light.[5]
High Quantum Yield: While quantum yields can vary depending on the specific derivative and the caged molecule, researchers have focused on modifications to the nitroindoline core to improve this parameter. For instance, the addition of a methoxy group at the 4-position (MNI) increases the photolysis efficiency approximately 2.5-fold compared to the unsubstituted 7-nitroindoline.[7]
Rapid Release Kinetics: The photorelease of the active molecule is often very fast, occurring on the microsecond to sub-microsecond timescale, which is essential for studying rapid cellular processes like neurotransmission.[4][6]
Biological Inertness: The caged compound itself should ideally be biologically inactive and not interfere with the system under investigation.[7]
Data Presentation: Photochemical Properties of Nitroindoline-Caged Compounds
The following table summarizes key photochemical data for representative 7-nitroindoline-caged compounds. Note that specific data for the 3-methyl derivative is not widely available in the literature; therefore, data for the well-characterized 4-methoxy-7-nitroindoline (MNI) derivative is provided as a reference.
The following sections provide detailed, step-by-step protocols for the synthesis (caging) of a 3-Methyl-7-nitroindoline protected carboxylic acid and its subsequent photolytic cleavage (uncaging).
Protocol 1: Synthesis of a 3-Methyl-7-nitroindoline-Caged Carboxylic Acid
This protocol outlines a general procedure for the coupling of a carboxylic acid to 3-Methyl-7-nitroindoline. The synthesis of N-acyl-7-nitroindolines can be challenging due to the reduced nucleophilicity of the indoline nitrogen.[10] Therefore, the use of a suitable coupling agent is critical.
Materials:
3-Methyl-7-nitroindoline
Carboxylic acid of interest (with other functional groups protected if necessary)
Coupling agents: e.g., N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
Base (if using hydrochloride salt of the amine): e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Purification supplies: Silica gel for column chromatography, solvents for elution (e.g., ethyl acetate/hexane mixture), Thin Layer Chromatography (TLC) plates and visualization reagents.
Procedure:
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and 3-Methyl-7-nitroindoline (1.1 equivalents) in anhydrous DCM.
Activation: In a separate flask, dissolve the coupling agents (e.g., DCC and DMAP, 1.2 equivalents each) in anhydrous DCM.
Coupling: Slowly add the solution of coupling agents to the mixture of the carboxylic acid and 3-Methyl-7-nitroindoline at 0°C (ice bath).
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.
Work-up: Once the reaction is complete, filter the mixture to remove the urea byproduct (if using DCC). Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure N-acyl-3-methyl-7-nitroindoline.
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Photocleavage of a 3-Methyl-7-nitroindoline-Caged Compound
This protocol describes the general procedure for the light-induced release of the active molecule from its caged form.
Materials:
Purified 3-Methyl-7-nitroindoline-caged compound
Aqueous buffer appropriate for the experiment (e.g., PBS, HEPES-buffered saline)
Light source with an appropriate wavelength (e.g., a filtered mercury arc lamp or a laser emitting around 350 nm)
Quartz cuvette or appropriate sample holder for irradiation
Analytical equipment to monitor the release (e.g., HPLC, UV-Vis spectrophotometer, or a biological assay to measure the activity of the released molecule).
Procedure:
Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent like DMSO. Dilute the stock solution to the desired final concentration in the experimental buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system.[2]
Irradiation:
Transfer the sample solution to a quartz cuvette.
Expose the sample to the light source. The duration and intensity of the irradiation will need to be optimized based on the quantum yield of the caged compound, its concentration, and the desired amount of photorelease.
For kinetic studies, aliquots can be taken at different time points.
Analysis:
Monitor the progress of the photocleavage by observing the decrease in the absorbance of the caged compound and the appearance of the nitrosoindole byproduct, which has a distinct absorption spectrum.[11]
Quantify the amount of released carboxylic acid using a suitable analytical method like HPLC.
In a biological context, measure the physiological response triggered by the photoreleased molecule.
Conclusion and Future Perspectives
3-Methyl-7-nitroindoline represents a valuable tool in the expanding repertoire of photocleavable protecting groups. Its inherent properties, derived from the 7-nitroindoline scaffold, make it a promising candidate for applications requiring precise spatiotemporal control of bioactive molecules. While further characterization of the 3-methyl derivative is needed to fully elucidate its unique advantages, the protocols and principles outlined in this guide provide a solid foundation for its implementation in diverse research areas, from fundamental cell biology to the development of novel therapeutic strategies. The continued exploration and optimization of such photoresponsive tools will undoubtedly pave the way for new discoveries and innovations in the life sciences.
References
Optics Express. (2016). Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Retrieved from [Link]
Ellis-Davies, G. C. R., et al. (2016). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. PMC. Retrieved from [Link]
Corrie, J. E. T., et al. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. MDPI. Retrieved from [Link]
Michael, K., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. PMC. Retrieved from [Link]
Pálfi, V., et al. (2019). Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations. PMC. Retrieved from [Link]
Okamoto, T., et al. (2005). Synthesis and Characterization of 4-Methoxy-7-nitroindolinyl-d-aspartate, a Caged Compound for Selective Activation of Glutamate Transporters and N-Methyl-d-aspartate Receptors in Brain Tissue. Biochemistry. Retrieved from [Link]
Corrie, J. E. T., et al. (2004). An Antenna-Sensitized Nitroindoline Precursor to Enable Photorelease of l-Glutamate in High Concentrations. The Journal of Organic Chemistry. Retrieved from [Link]
Corrie, J. E. T., et al. (2005). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. PubMed. Retrieved from [Link]
Corrie, J. E. T., et al. (2005). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Royal Society of Chemistry. Retrieved from [Link]
Del Castillo Vázquez, H. P., et al. (n.d.). 7-Nitroindoline-Based Photocleavable Crosslinkers. Abstracts. Retrieved from [Link]
Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.
Del Castillo, H. P. (2021). Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavab. ScholarWorks@UTEP. Retrieved from [Link]
Michael, K., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. MedSci.cn. Retrieved from [Link]
Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. ResearchGate. Retrieved from [Link]
Papageorgiou, G., et al. (2002). Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. PubMed. Retrieved from [Link]
Zuo, Z., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society.
Dojindo Molecular Technologies, Inc. (n.d.). Carboxylic acid-SAM Formation Reagent Technical Manual. Retrieved from [Link]
Precision Uncaging of Bioactive Molecules: The Nitroindoline Platform
Application Note & Protocol Guide Introduction: The Nitroindoline Advantage In the field of chemical biology and neuroscience, the ability to manipulate biological signaling with high spatiotemporal precision is paramoun...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Introduction: The Nitroindoline Advantage
In the field of chemical biology and neuroscience, the ability to manipulate biological signaling with high spatiotemporal precision is paramount. Nitroindoline linkers —specifically 7-nitroindoline and its derivatives like MNI (4-methoxy-7-nitroindolinyl) and CDNI (4-carboxymethoxy-5,7-dinitroindolinyl) —represent a gold standard for "caging" bioactive molecules.
Unlike traditional o-nitrobenzyl groups, which often suffer from slow release kinetics and potentially toxic aldehyde byproducts, nitroindoline linkers offer a superior photochemical profile. They function via a distinct mechanism involving photo-induced acyl transfer , resulting in sub-microsecond release rates and biologically inert byproducts. This makes them the scaffold of choice for studying fast synaptic transmission (e.g., Glutamate, GABA uncaging) and high-speed intracellular signaling.
Key Technical Advantages
Ultrafast Kinetics: Release rates in the sub-microsecond range (
), essential for mimicking synaptic events.
High Quantum Yield (CDNI): Advanced variants like CDNI achieve quantum yields (
) approaching 0.5, significantly reducing the laser power required for activation and minimizing phototoxicity.
Two-Photon Cross-Section: Optimized for excitation at 720–740 nm, allowing for 3D-resolved photolysis in scattering tissue (e.g., brain slices).
Stability: High hydrolytic stability at physiological pH (7.4), allowing experiments to run for hours without spontaneous uncaging.
Mechanism of Action
The uncaging process for N-acyl-7-nitroindolines is fundamentally different from the redox mechanism of nitrobenzyls. Upon UV or 2-photon excitation, the nitro group abstracts the acyl group (the bioactive payload) from the indoline nitrogen.
The Pathway:
Excitation: The ground state molecule absorbs a photon, entering an excited singlet state which rapidly intersystem crosses to a triplet state.
Acyl Transfer: The carbonyl oxygen of the bioactive amide attacks the nitro group, forming a cyclic nitronic anhydride intermediate.
Hydrolysis: This unstable intermediate reacts with water, cleaving the C-N bond to release the free carboxylic acid (bioactive molecule) and a 7-nitrosoindole byproduct.
Caption: Photochemical pathway of N-acyl-7-nitroindoline uncaging via nitronic anhydride intermediate.
Comparative Properties of Nitroindoline Variants
Selecting the correct linker is critical for experimental success. The table below contrasts the two most common variants.
Feature
MNI (Methoxy-Nitroindoline)
CDNI (Carboxymethoxy-Dinitroindoline)
Structure
4-methoxy-7-nitroindoline
4-carboxymethoxy-5,7-dinitroindoline
Quantum Yield ()
0.06 – 0.085
0.5 (High Efficiency)
Uncaging Speed
Fast (< 1 µs)
Very Fast
Solubility
Low (requires organic co-solvents often)
High (Water soluble due to carboxylate)
GABA-A Antagonism
Significant at high conc.
Reduced
Primary Use
General Glutamate Uncaging
Low-power 2P Uncaging; Sensitive Tissues
Expert Insight: While MNI-Glutamate is the historical standard, CDNI-Glutamate is recommended for two-photon experiments where laser power must be minimized to prevent spine damage or when higher water solubility is required.
Protocol: Synthesis of Caged Glutamate (General Strategy)
This protocol outlines the chemical conjugation of L-glutamate to a nitroindoline scaffold.
Prerequisites:
Scaffold: 4-methoxy-7-nitroindoline (MNI) or CDNI precursor.
Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP, DCM (Dichloromethane), TFA (Trifluoroacetic acid).
Step-by-Step Synthesis:
Coupling Reaction:
Dissolve the nitroindoline scaffold (1 equiv) in anhydrous DCM.
Add the N-protected Glutamate (1.2 equiv), EDC (1.5 equiv), and catalytic DMAP.
Stir at room temperature under nitrogen for 12–24 hours.
Checkpoint: Monitor by TLC for the disappearance of the indoline amine spot.
Purification (Intermediate):
Wash reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
Dry over MgSO₄ and concentrate.
Purify via flash chromatography (Hexane/Ethyl Acetate) to isolate the protected caged compound.
Deprotection:
Dissolve the intermediate in 50% TFA/DCM to remove the t-butyl ester and Fmoc groups (if applicable strategy allows). Note: Specific protecting group strategies vary; ensure the cage itself is stable to the deprotection conditions.
Stir for 1–2 hours.
Final Isolation:
Precipitate the product in cold ether or purify via preparative HPLC (Reverse phase, Water/Acetonitrile gradient).
Lyophilize to obtain the final salt (usually TFA salt).
Protocol: Two-Photon Uncaging in Brain Slices[1][2][3]
This is a validated workflow for mapping dendritic spine sensitivity using MNI-Glutamate.
Materials:
Caged Compound: MNI-Glutamate (Tocris or equivalent).[1]
Buffer: ACSF (Artificial Cerebrospinal Fluid) containing 2.5 mM MNI-Glutamate.[1] Note: Use recirculating volume < 10 mL to conserve compound.
Optics: Two-photon microscope equipped with a Ti:Sapphire laser (tuned to 720 nm).[2][3]
Prepare acute hippocampal slices (300 µm) from mice/rats.
Incubate in ACSF at room temperature for >1 hour.
Dye Loading:
Patch a CA1 pyramidal neuron in whole-cell configuration.
Internal solution should contain 20–50 µM Alexa Fluor 594.
Allow 15–20 minutes for the dye to diffuse into distal dendrites.
Perfusion Switch:
Switch perfusion to ACSF + 2.5 mM MNI-Glutamate .
Critical: Ensure the perfusion system has zero dead volume to prevent delays.
Maintain flow rate at 2–3 mL/min to prevent local depletion or accumulation of photoproducts.
Laser Calibration (Bleaching Method):
Park the laser beam on a spine head.
Measure the fluorescence bleaching of Alexa 594 at different laser powers.
Target: Adjust power to achieve ~40% bleaching. This power level typically correlates with physiological glutamate release without causing photodamage.
Deliver a single laser pulse (0.5 – 2 ms duration) at 720 nm.
Simultaneously record the Excitatory Postsynaptic Current (EPSC) via the patch-clamp amplifier.
Control: Move the laser spot 1–2 µm away from the spine and fire; no response should be recorded (validates spatial resolution).
Caption: Workflow for two-photon glutamate uncaging experiments in acute brain slices.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No EPSC Response
Laser power too low or incorrect wavelength.
Verify 720 nm tuning. Increase power in 5% increments. Ensure MNI-Glu is fresh.
GABA-A Blockade
High concentration of MNI-Glu (Antagonist effect).[6]
Switch to CDNI-Glu (lower antagonism) or reduce MNI-Glu conc. to < 2 mM.
Spine Swelling/Death
Phototoxicity / Excessive glutamate.
Reduce pulse duration (< 1 ms). Check laser power calibration.
Slow Kinetics
Perfusion issues or tissue depth.
Ensure rapid flow. Uncage at shallower depths (< 50 µm) to reduce scattering.
References
Matsuzaki, M., et al. (2001).[3] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience.
Ellis-Davies, G. C. R. (2011). Two-photon uncaging of glutamate.[2][6][3][7][8][9][10] Frontiers in Synaptic Neuroscience.
Papageorgiou, G., & Corrie, J. E. (2000). Effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines. Tetrahedron.
Fedoryak, O. D., & Sulikowski, G. A. (2005). Synthesis of a caged glutamate for efficient two-photon photorelease. Chemical Communications.
Bloodgood, B. L., & Sabatini, B. L. (2007).[2][3] Nonlinear regulation of unitary synaptic signals by CaV2.3 voltage-sensitive calcium channels located in dendritic spines. Neuron.
Application Note: Precision Photolysis of 7-Nitroindoline Caged Compounds
This Application Note is structured to serve as a definitive technical guide for the photolysis of 7-nitroindoline (7-NI) derivatives. It deviates from standard templates to prioritize mechanistic understanding and actio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to serve as a definitive technical guide for the photolysis of 7-nitroindoline (7-NI) derivatives. It deviates from standard templates to prioritize mechanistic understanding and actionable, high-precision protocols.
Executive Summary & Chemical Rationale
The 7-nitroindoline (7-NI) moiety represents a "gold standard" in photocleavable protecting groups (PPGs), particularly for the rapid release of carboxylic acids, neurotransmitters (e.g., L-glutamate), and peptides.[1] Unlike the slower o-nitrobenzyl systems, 7-NI derivatives—specifically 1-acyl-7-nitroindolines —undergo photolysis via a unique nitro-assisted mechanism that operates on the sub-microsecond timescale (rate constant
).
Why Choose 7-Nitroindoline?
Kinetic Superiority: Release half-lives are typically <200 ns, making them suitable for studying fast synaptic transmission (e.g., MNI-Glutamate).
** hydrolytic Stability:** 7-NI amides are exceptionally stable at physiological pH (7.4) in the dark, preventing background "leakage" of the active compound.
Two-Photon Cross-Section: Derivatives like MNI (4-methoxy-7-nitroindolinyl) possess adequate cross-sections (~0.06 GM) for localized uncaging using femtosecond pulsed lasers (710–720 nm).
Mechanistic Foundation
Understanding the photochemistry is critical for troubleshooting low yields or slow kinetics. The cleavage is not a simple hydrolysis but an intramolecular redox reaction triggered by light.
The "Nitronic Anhydride" Pathway
Upon absorption of a UV photon (approx. 350 nm), the 7-NI moiety enters an excited triplet state. It undergoes an intramolecular oxygen transfer from the nitro group to the acyl carbonyl, forming a transient nitronic anhydride .
In High Water Content (>10%): The intermediate collapses via an intramolecular redox path. The acyl group is released as a free carboxylic acid, and the indoline core is oxidized to a 7-nitrosoindole .
In Low Water Content: A nucleophilic attack (solvolysis) may occur, but the redox pathway is preferred for biological uncaging.
Key Consequence: The byproduct, 7-nitrosoindole, is a highly absorbing, often insoluble precipitate. In bulk synthesis, this must be managed to prevent the "Inner Filter Effect" (where the byproduct absorbs the UV light intended for the reactant).
Figure 1: The photochemical cascade of 7-nitroindoline cleavage.[1][2][3][4][5][6][7][8] Note the stoichiometric formation of the nitroso byproduct.[7][9]
Equipment & Optical Setup
Light Source Selection
The absorption maximum of unsubstituted 1-acyl-7-nitroindoline is
nm. Substituted derivatives (e.g., MNI, CDNI) shift this slightly but remain within the UVA range.
Light Source
Wavelength
Application
Pros/Cons
UV LED
365 nm
Bulk Photolysis / SPPS
Ideal. Low heat, narrow band, high efficiency.
Mercury Arc
300–400 nm
Microscope Uncaging
Broad spectrum. Must filter IR/Heat to prevent thermal hydrolysis.
Ti:Sapphire Laser
710–720 nm
2-Photon Microscopy
High spatial precision (focal volume). Expensive.
Xe-Flashlamp
Broad UV
Kinetic Studies
High intensity pulses (ms) for time-resolved analysis.
Filtration Requirements (Critical)
If using broad-spectrum sources (Mercury/Xenon):
Heat Filter: Water filter or KG1 glass to block IR. Thermal heating can cause non-specific hydrolysis.
Bandpass Filter: UG11 or similar to isolate 300–380 nm. Avoid wavelengths <300 nm to prevent damage to biological samples (DNA/protein absorption).
Protocol A: Bulk Preparative Photolysis
Target Audience: Synthetic Chemists, Peptide Engineers.
Goal: Cleavage of linkers in Solid Phase Peptide Synthesis (SPPS) or uncaging bulk reagents.
Reagents
Solvent: 50:50 mixture of Acetonitrile (ACN) and Phosphate Buffer (pH 7.4).
Note: Water is required for the mechanism. Do not use anhydrous DCM or DMF alone.
Scavenger (Optional): Dithiothreitol (DTT) or excess thiol can react with the nitroso byproduct, preventing it from re-reacting with sensitive amines, though 7-nitrosoindoles are generally less reactive than nitroso-benzaldehydes.
Workflow
Preparation: Dissolve the caged compound at 1–5 mM . Higher concentrations lead to the "Inner Filter Effect" where the dark byproduct blocks light penetration.
Setup: Place solution in a quartz or borosilicate glass vessel (standard Pyrex cuts off <300 nm, which is acceptable).
Irradiation:
Position 365 nm LED array 5–10 cm from the vessel.
Stirring is mandatory. The byproduct (7-nitrosoindole) often precipitates or darkens the solution. Vigorous stirring ensures fresh reactant is exposed to the light path.
Monitoring: Monitor by RP-HPLC.
Reactant: Disappearance of the amide peak.
Product: Appearance of the free acid/peptide and the hydrophobic nitrosoindole (elutes late).
Workup:
The 7-nitrosoindole is significantly more hydrophobic than most released peptides.
Filter the reaction mixture (if precipitate formed).
Extract with Ethyl Acetate (if the product is water-soluble) to remove the nitrosoindole.
MNI-Glutamate: Dissolve to 20–50 mM in water (Stock).
Working Buffer: ACSF (Artificial Cerebrospinal Fluid). Working concentration: 2.5 – 10 mM (bath application).
Note: MNI-Glu is a GABA-A antagonist.[10] If studying inhibitory circuits, this must be accounted for.
Workflow
Bath Application: Perfusion of 2.5 mM MNI-Glutamate in ACSF. Ensure the perfusion system is "recirculating" if conserving compound, but be aware of byproduct accumulation.
Laser Tuning: Tune Ti:Sapphire laser to 720 nm .
Why? This is the 2-photon absorption maximum for the MNI chromophore.
Power Calibration:
Start low (approx. 10–15 mW at the back aperture).
Pulse duration: 0.5 – 5 ms.
Safety: Monitor for "blebbing" of the cell membrane, which indicates photodamage/heating rather than chemical uncaging.
Experiment:
Target the laser at the dendritic spine head (~0.5 µm from surface).
Trigger the laser pulse.
Record EPSC (Excitatory Postsynaptic Current) via patch-clamp.
Validation:
No-Drug Control: Flash laser without MNI-Glu to ensure no artifactual response.
Bleach Check: MNI-Glu is stable. If the response degrades, check for byproduct accumulation in the slice or slice health issues.
Figure 2: Operational workflow for preparative vs. biological applications.
Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Reaction Stalls (Bulk)
Inner Filter Effect
The nitroso byproduct is absorbing the UV light. Dilute the sample or increase stirring.
Precipitate Forms
Insoluble Byproduct
This is normal (7-nitrosoindole). Filter it out. Do not mistake it for decomposition of your product.
Cell Toxicity (Bio)
UV Damage
Wavelength is too short (<320 nm). Use a UG11 filter or switch to 2-photon (720 nm).
Slow Release
Wrong pH/Solvent
Ensure water is present. The mechanism requires water for the redox step. Anhydrous conditions favor slower pathways.
References
Papageorgiou, G., & Corrie, J. E. (2000).[10] Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Tetrahedron, 56(41), 8197-8205. Link
Matsuzaki, M., et al. (2001).[10][11] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. (Seminal paper on MNI-Glutamate uncaging). Link
Corrie, J. E., et al. (2016).[10] Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. Photochemical & Photobiological Sciences, 4, 887-896.[12][13] Link
Ellis-Davies, G. C. (2007).[10] Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. Link
Canepari, M., et al. (2001). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine. Journal of Neuroscience. (Demonstrates kinetic resolution). Link
Application Note: Chemoselective and Global Reduction of 3-Methyl-7-Nitroindole
Abstract & Strategic Overview The reduction of 3-methyl-7-nitroindole presents a classic chemoselectivity challenge in heterocyclic chemistry. The substrate contains two reducible functionalities with opposing electronic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The reduction of 3-methyl-7-nitroindole presents a classic chemoselectivity challenge in heterocyclic chemistry. The substrate contains two reducible functionalities with opposing electronic demands:
The Nitro Group (C7-NO₂): Highly susceptible to catalytic hydrogenation and dissolving metal reductions.
The Indole Double Bond (C2=C3): Electron-rich in neutral media but susceptible to hydride reduction upon protonation.
This guide provides two distinct protocols based on the desired target:
Protocol A (Chemoselective Ring Reduction): Yields 3-methyl-7-nitroindoline . This preserves the nitro group for future functionalization (e.g., Sandmeyer reactions) while saturating the heterocyclic ring.
Protocol B (Global Reduction): Yields 7-amino-3-methylindoline . This achieves simultaneous reduction of both the nitro group and the alkene.
Chemical Context: The Electronic "Tug-of-War"
The reduction of the indole double bond typically proceeds via the Gribble Mechanism (protonation at C3 to form an indolenium cation).
3-Methyl Effect (Facilitator): The alkyl group at C3 stabilizes the intermediate carbocation (tertiary vs. secondary), accelerating reduction.
7-Nitro Effect (Inhibitor): The strong electron-withdrawing nature of the nitro group deactivates the ring toward protonation, decelerating reduction.
Successful execution requires balancing these factors using acidity to drive protonation without triggering side reactions.
Decision Pathway & Mechanism
The following flowchart illustrates the divergent synthetic pathways and the mechanistic logic for reagent selection.
Caption: Divergent synthetic pathways for 3-methyl-7-nitroindole reduction. Protocol A utilizes ionic reduction for ring selectivity; Protocol B utilizes surface catalysis for global reduction.
Protocol A: Chemoselective Synthesis of 3-Methyl-7-Nitroindoline
Objective: Reduce the C2=C3 double bond while retaining the C7-nitro group.
Method: Sodium Cyanoborohydride (NaBH₃CN) in Glacial Acetic Acid.
Rationale
Sodium cyanoborohydride is stable in acid. The acetic acid serves two roles: it acts as the solvent and the proton source to generate the reactive indolenium species. The 7-nitro group is generally inert to NaBH₃CN under these conditions.
Solvent: Glacial Acetic Acid (0.2 M concentration relative to substrate)
Quench: 20% NaOH (aq) or saturated Na₂CO₃
Step-by-Step Procedure
Setup (Fume Hood Mandatory):
Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
Safety Note: NaBH₃CN in acid can generate trace Hydrogen Cyanide (HCN). Ensure excellent ventilation.
Dissolution:
Charge the flask with 3-methyl-7-nitroindole (e.g., 1.76 g, 10 mmol).
Add Glacial Acetic Acid (50 mL). Stir at room temperature (RT) until fully dissolved.
Note: If solubility is poor, a co-solvent like Trifluoroethanol (TFE) can be used, but pure AcOH is preferred for the Gribble reduction.
Reagent Addition:
Cool the solution to 10–15°C (water bath).
Add NaBH₃CN (1.88 g, 30 mmol) in small portions over 20 minutes.
Observation: Mild effervescence (H₂ evolution) will occur.
Reaction:
Allow the mixture to warm to RT. Stir for 2–4 hours.
Monitoring: Check TLC (SiO₂, 30% EtOAc/Hexane). The indole spot (higher R_f, fluorescent) should disappear; the indoline spot (lower R_f, often non-fluorescent or different color) will appear.
Troubleshooting: If the reaction stalls due to the electron-withdrawing nitro group, heat to 50°C or add 10% Trifluoroacetic Acid (TFA) to increase protonation power.
Workup (Critical for HCN Safety):
Cool the mixture to 0°C.
Slowly pour the reaction mixture into a beaker containing crushed ice and excess base (NaOH or Na₂CO₃) to neutralize the acid and adjust pH to >10.
Caution: Perform this in the hood. Ensure the final mixture is basic to prevent HCN release and to deprotonate the indoline nitrogen.
Extraction:
Extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine (1 x 50 mL).
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification:
The crude yellow/orange oil is typically pure enough (>90%). If necessary, purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Global Reduction to 7-Amino-3-Methylindoline
Objective: Reduce both the nitro group and the indole ring to yield the diamine.
Method: Catalytic Hydrogenation (Pd/C).[1][2][3][4][5]
Rationale
Palladium on carbon (Pd/C) under hydrogen atmosphere is the standard for reducing nitro groups to anilines. Under these conditions (especially in protic solvents like MeOH), the electron-rich indole ring (activated by the reduction of the nitro group to an amine) will also undergo reduction to the indoline, particularly if the reaction time is extended or pressure is increased.
Materials
Substrate: 3-Methyl-7-nitroindole (1.0 equiv)
Catalyst: 10% Pd/C (10 wt% loading relative to substrate)
Use a heavy-walled pressure bottle or a standard RBF if using a balloon.
Purge the vessel with Nitrogen (N₂).
Catalyst Addition (Fire Hazard):
Safety: Pd/C is pyrophoric, especially when dry or in the presence of solvent vapors.
Add the 3-methyl-7-nitroindole (e.g., 1.0 g) and MeOH (20 mL) first.
Under a blanket of N₂, carefully add 10% Pd/C (100 mg).
Hydrogenation:
Evacuate the vessel and backfill with H₂ (repeat 3 times).
Stir vigorously under H₂ atmosphere (Balloon or 40 psi).
Time:
Nitro reduction: Fast (< 1 hour).
Ring reduction: Slower (4–12 hours).
Optimization: Adding 1 equivalent of HCl or AcOH accelerates the ring reduction step.
Workup:
Filter the mixture through a pad of Celite to remove the catalyst.
Caution: Keep the filter cake wet; dry Pd/C can ignite.
Concentrate the filtrate.
Isolation:
The product is an air-sensitive diamine (oxidation leads to dark tars). Store under inert gas or use immediately in the next step.
Analytical Validation & Data Summary
The following table summarizes the expected analytical shifts distinguishing the starting material from the products.
Feature
3-Methyl-7-Nitroindole (SM)
3-Methyl-7-Nitroindoline (Prod A)
7-Amino-3-Methylindoline (Prod B)
C2 Proton (NMR)
~7.1 ppm (d, alkene CH)
~3.5–3.8 ppm (m, CH₂)
~3.0–3.4 ppm (m, CH₂)
C3 Proton (NMR)
No proton (Quaternary C-Me)
~3.3–3.5 ppm (m, CH)
~3.1–3.3 ppm (m, CH)
Nitro/Amine Status
NO₂ (EWG)
NO₂ (EWG)
NH₂ (EDG, broad singlet ~3-5 ppm)
Color
Yellow/Orange Solid
Orange/Red Oil or Solid
Colorless/Pale Brown Oil (Darkens in air)
Mass Spec (M+)
M
M + 2
M - 30 (approx, loss of O₂) + 4 (H)
Key NMR Diagnostic
In the Indoline products, the C2 protons become diastereotopic methylene protons, appearing as complex multiplets upfield (3.0–4.0 ppm), coupled to the new C3 methine proton. This contrasts sharply with the single aromatic C2 proton in the starting indole.
References
Gribble, G. W., et al. (1974).[6] "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society, 96(25), 7812–7814. Link
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system."[7][8] Chemical Society Reviews, 27, 395–404.[8] Link
Ketcha, D. M., & Gribble, G. W. (1985). "Synthesis of 7-nitroindoles." Journal of Organic Chemistry, 50(26), 5451–5457. (Context for 7-nitro reactivity). Link
BenchChem. (2025).[2] "Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole." (General nitro-indole reduction context). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: One-pot synthesis of substituted 7-nitroindolines
Content Type: Application Note & Detailed Protocol
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]
Abstract & Strategic Significance
The 7-nitroindoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor to 7-aminoindolines (kinase inhibitors) and 7-nitroindoles. Furthermore, N-acyl-7-nitroindolines are widely utilized as photocleavable protecting groups ("caged" compounds) active at 350 nm.
Synthesizing substituted 7-nitroindolines is historically challenging due to the natural reactivity of the indoline core.[2] Direct nitration of unprotected indoline typically yields the 5-nitro isomer (para to the amine) due to electronic directing effects. To achieve C7-regioselectivity , a directing group strategy is required.
This guide details a robust One-Pot Cascade Protocol that couples N-acylation and ortho-nitration, utilizing acetyl nitrate generated in situ. This method ensures high regioselectivity for the 7-position, minimizes handling of hazardous intermediates, and is scalable for drug discovery campaigns.[1]
Mechanistic Insight: The "Ortho-Effect"
Understanding the regioselectivity is vital for troubleshooting.
Unprotected Indoline: The lone pair on the nitrogen activates the ring. The para position (C5) is most accessible sterically and electronically, leading to 5-nitroindoline.[1]
N-Acyl Indoline: The acetyl group withdraws electron density, slightly deactivating the ring but, crucially, providing steric bulk and a coordination site.[1] The nitrating species (acetyl nitrate) coordinates with the carbonyl oxygen or is guided by the steric shielding of the C5 position, favoring attack at the C7 position (ortho-substitution).
Charge a round-bottom flask with the substituted indoline.
Add Acetic Anhydride (Ac₂O) (approx. 5 mL per gram of substrate).[1]
Note: The reaction is exothermic. Stir at room temperature (RT) for 15–30 minutes. Monitor by TLC (disappearance of free amine) to confirm complete formation of the N-acetyl intermediate.
Checkpoint: If the substrate has poor solubility, mild heating (40°C) may be used, but cool back down before Step 2.[1]
Nitration (The "Ortho" Directing Step):
Cool the reaction mixture to 0–5°C using an ice-salt bath. Critical: Temperature control is essential to prevent dinitration or oxidative ring opening.
Prepare a separate solution of Acetyl Nitrate (optional but recommended for precision): Mix HNO₃ (1.1 equiv) into cold Ac₂O (2 vols).
Alternatively (Direct Addition): Add fuming HNO₃ dropwise directly to the indoline/Ac₂O mixture. Rate of addition should maintain internal temp < 10°C.
Stir at 0–5°C for 1–2 hours.
Workup & Isolation:
Pour the reaction mixture onto crushed ice (approx. 10x volume). Vigorously stir to hydrolyze excess acetic anhydride.
The 7-nitro-N-acetylindoline often precipitates as a yellow/orange solid.
Filter the solid and wash copiously with water and cold ethanol.
If no precipitate: Extract with Ethyl Acetate (EtOAc), wash with sat.[1] NaHCO₃ (to remove acetic acid), dry over Na₂SO₄, and concentrate.
Deacetylation (Optional - If Free Amine is Required):
Dissolve the intermediate in MeOH/THF (1:1).
Add aq.[2][3][4][5] NaOH (2M, 3 equiv) or HCl (6M, reflux).[1]
Stir at 60°C until deprotection is complete (1–3 hours).
Advantage: The heterogeneous surface promotes the specific ortho-orientation and avoids the harsh acidic environment of free HNO₃.
Workup: Simply filter off the clay and evaporate the solvent.
Scope & Limitations Table
Substrate Feature
Recommended Method
Expected Outcome
Notes
Unsubstituted Indoline
Method A
High Yield (>80%)
Standard benchmark.
C5-Halogenated
Method A
Excellent
C5 is blocked; nitration forced to C7.
C5-Electron Donating (OMe)
Method B (Claycop)
Good
High risk of over-nitration with Method A.
C2-Substituted
Method A
Moderate
Steric hindrance at C2 may slow N-acylation.
Acid-Sensitive Groups
Method B
Good
Avoids strong HNO₃/H₂SO₄ conditions.
Troubleshooting & Critical Parameters
Issue: Formation of 5-Nitro Isomer
Cause: Incomplete acylation before nitration or temperature too high.
Fix: Ensure the "Acylation" step is complete (TLC check) before adding HNO₃. Keep T < 5°C.
Issue: Dinitration (5,7-Dinitro)
Cause: Excess HNO₃ or reaction time too long.
Fix: Use exactly 1.0–1.1 equiv of HNO₃. Quench immediately upon consumption of starting material.
Issue: "Red Oil" / Decomposition
Cause: Oxidative polymerization of the indole ring.
Fix: Ensure inert atmosphere (N₂) if the substrate is electron-rich. Use Method B (Claycop) for milder conditions.[1]
Safety Protocol (HSE)[1]
Acetyl Nitrate Hazard: Acetyl nitrate is thermally unstable and can be explosive if heated or concentrated. Never heat the reaction mixture above 60°C. Always quench excess acetyl nitrate with water/ice before disposal.
Fuming Nitric Acid: Highly corrosive and oxidizer. Use glass syringes and double-gloved protection.
Exotherms: The hydrolysis of acetic anhydride (Workup Step 3) is exothermic. Add ice slowly.
References
BenchChem. Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole. (2025).[1][6][7] (Note: Describes the industrial sulfonate route, validated for C7 selectivity).
Papageorgiou, G. et al. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Photochem. Photobiol. Sci. (2005). (Key reference for N-acyl directed regioselectivity and photochemistry).
Begari, E. et al. Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration.[6][8][9] Synlett (2014).[1] (Protocol for Claycop method).
Tasker, S.Z. & Jamison, T.F. Highly Regioselective Indoline Synthesis.[1] J. Am. Chem. Soc. (2015). (Background on indoline synthesis).
Del Castillo Vázquez, H.P. 7-Nitroindoline-Based Photocleavable Crosslinkers. Biomaterials (2021).[1] (Application of 7-nitroindolines in biomaterials).
Protocol for the Functionalization of Carboxylic Acids with 3-Methyl-7-Nitroindoline
Executive Summary & Application Context This guide details the functionalization of carboxylic acids with 3-methyl-7-nitroindoline (3-MNI) . This reaction creates photocaged carboxylic acids (specifically N-acyl-7-nitroi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
This guide details the functionalization of carboxylic acids with 3-methyl-7-nitroindoline (3-MNI) . This reaction creates photocaged carboxylic acids (specifically N-acyl-7-nitroindolines).
Why this Scaffold?
The 7-nitroindoline (NI) moiety is a privileged scaffold in chemical biology, serving as a rapid, photoremovable protecting group ("photocage").
Mechanism of Action: Upon irradiation with UV light (300–375 nm) or two-photon excitation (~720 nm), the amide bond cleaves, releasing the free carboxylic acid (e.g., neurotransmitters like Glutamate, GABA, or peptides) and a nitroso-indole byproduct.
The "3-Methyl" Advantage: Unlike the unsubstituted parent 7-nitroindoline, the 3-methyl substituent introduces a chiral center and steric bulk. This modification can suppress side reactions (such as enamide formation via oxidation) and tune the hydrolytic stability of the amide bond in physiological media.
The Synthetic Challenge
The 7-nitro group is strongly electron-withdrawing, rendering the indoline nitrogen extremely non-nucleophilic . Standard peptide coupling protocols (EDC/NHS, DCC) often fail or proceed with negligible yields. Successful functionalization requires high-energy activation of the carboxylic acid (Acid Chlorides or Mixed Anhydrides) or the use of specialized high-activity coupling agents (HATU/HOAt) under optimized conditions.
Chemical Mechanism & Reaction Design
The Coupling Barrier
The reaction is a nucleophilic acyl substitution. However, the nucleophile (3-MNI) is deactivated:
Electronic Effect: The nitro group at C7 pulls electron density from the benzene ring, which in turn withdraws density from the nitrogen lone pair via conjugation/induction.
Steric Effect: The 3-methyl group creates steric hindrance proximal to the nucleophilic center.
Therefore, the electrophile (carboxylic acid) must be converted into a highly reactive species (Acid Chloride or Acylium equivalent) to drive the reaction.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the acylation of electron-deficient indolines via acid chloride activation.
Experimental Protocols
Protocol A: The Acid Chloride Method (Gold Standard)
Best for: Stable carboxylic acids, amino acids with robust protecting groups (e.g., Fmoc, Cbz), and large-scale synthesis.
Yield Expectation: 70–90%
Reagents
Carboxylic Acid (1.0 equiv)
3-Methyl-7-nitroindoline (1.1 equiv)
Oxalyl Chloride (2.0 equiv) or Thionyl Chloride (SOCl2)
Stir at 0°C for 30 min, then warm to Room Temperature (RT) and stir for 2 hours.
Verification: Aliquot a small sample, quench with MeOH, and check by TLC/LCMS (look for methyl ester).
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.
Coupling:
In a separate flask, dissolve 3-methyl-7-nitroindoline (1.1 equiv), TEA (3.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
Cool the amine solution to 0°C.
Add the solution of Acid Chloride (from step 1) dropwise to the amine solution.
Allow the mixture to warm to RT and stir overnight (12–16 hours). Note: The reaction may turn dark yellow/orange.
Work-up:
Dilute with DCM.
Wash successively with:
1M HCl (to remove unreacted amine and DMAP).
Saturated NaHCO3 (to remove unreacted acid).
Brine.
Dry over Na2SO4, filter, and concentrate.
Purification:
Purify via Flash Column Chromatography (Silica Gel).
Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc).
Note: 3-MNI derivatives are often yellow solids.
Protocol B: High-Activity Coupling (HATU/HOAt)
Best for: Acid-sensitive substrates, complex drug molecules, or when acid chloride formation causes degradation.
Yield Expectation: 50–75%
Reagents
Carboxylic Acid (1.0 equiv)
3-Methyl-7-nitroindoline (1.2 equiv)
HATU (1.2 equiv) (Strong coupling agent)
HOAt (1.2 equiv) (Additive to enhance kinetics)
DIPEA (Diisopropylethylamine) (3.0 equiv)
Solvent: Dry DMF or NMP (DCM is often too non-polar for HATU efficiency).
Step-by-Step Procedure
Dissolve the Carboxylic Acid (1.0 equiv) in dry DMF.
Add DIPEA (3.0 equiv) and stir for 5 minutes.
Add HATU (1.2 equiv) and HOAt (1.2 equiv). Stir for 10–15 minutes to form the activated ester.
Add 3-methyl-7-nitroindoline (1.2 equiv).
Critical Step: Heat the reaction to 50–60°C for 12–24 hours.
Reasoning: Due to the low nucleophilicity of the nitroindoline, room temperature coupling is often too slow. Mild heating overcomes the activation energy barrier.
Work-up:
Dilute with Ethyl Acetate (excess).
Wash thoroughly with water and LiCl solution (5%) to remove DMF.
Proceed to standard purification.
Analytical Data & Quality Control
Key Characterization Markers
When validating the product, look for these specific signals.
Technique
Parameter
Expected Observation
1H NMR
Indoline C2-H
Multiplet/Doublet of doublets at ~4.0–4.6 ppm (deshielded by N-acylation).
1H NMR
3-Methyl Group
Doublet at ~1.3–1.5 ppm .
1H NMR
Aromatic Region
3 protons for the indoline core (H4, H5, H6). H6 is often a doublet at ~7.6 ppm .
IR
Amide Carbonyl
Strong stretch at 1650–1680 cm⁻¹ .
UV-Vis
Nitro Group
Distinct absorption band at ~350 nm (This is the uncaging wavelength).
Chirality
Diastereomers
If your acid is chiral (e.g., L-Glutamate) and you use racemic 3-MNI, you will see two sets of signals in NMR (1:1 ratio).
Stereochemical Warning
3-methyl-7-nitroindoline contains a chiral center at C3.
Racemic Reagent: If you use racemic 3-MNI with a chiral drug/amino acid, you will generate a pair of diastereomers . These may be separable by HPLC, but it is often preferable to resolve the 3-MNI starting material before coupling if a single isomer is required.
Racemization of Acid: The Acid Chloride method (Protocol A) carries a higher risk of racemizing the carboxylic acid alpha-center compared to HATU (Protocol B).
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting low conversion in nitroindoline couplings.
Common Issues:
Hydrolysis: The acid chloride is extremely sensitive to moisture. Ensure all glassware is flame-dried.
Incomplete Coupling: If starting material remains after 24h, add 0.5 equiv more Acid Chloride and 0.5 equiv DMAP .
Regioselectivity: If the carboxylic acid has other nucleophiles (OH, NH2), they MUST be protected (e.g., t-Butyl esters, Boc, TBDMS) before reaction.
References
Papageorgiou, G., & Corrie, J. E. T. (2000). Synthetic and photochemical studies of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amides of glutamic acid. Tetrahedron, 56(26), 4553-4565. Link
Foundational paper describing the synthesis of MNI-caged glutam
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(10), 807-816. Link
Authoritative review on the application and design of nitroindoline photocages.
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link
Comprehensive guide to coupling reagents, including str
Passeraub, L., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(10), 9456–9465. Link
Recent protocol discussing the specific challenges of 7-nitroindoline acyl
Improving yield of 7-nitro isomer in skatole nitration
Technical Support Center: Regioselective Synthesis of 7-Nitro-3-Methylindole (7-Nitroskatole) Topic: Audience: Organic Chemists, Process Development Scientists Status: Active Guide Executive Summary: The "7-Nitro" Challe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Regioselective Synthesis of 7-Nitro-3-Methylindole (7-Nitroskatole)
Topic:Audience: Organic Chemists, Process Development Scientists
Status: Active Guide
Executive Summary: The "7-Nitro" Challenge
Researchers frequently contact us regarding the nitration of Skatole (3-methylindole) . A common frustration is the formation of complex mixtures containing predominantly the 5-nitro and 6-nitro isomers, with the desired 7-nitro isomer appearing only in trace amounts (<5%) or as intractable tars.
The Core Issue:
Direct electrophilic aromatic substitution (SEAr) of skatole is governed by the pyrrole ring's electron density. Under standard acidic nitration conditions (
), the protonation of the indole nitrogen deactivates the pyrrole ring, directing the electrophile to the benzene ring. However, the protonated species directs incoming electrophiles to the C-5 and C-6 positions due to electronic distribution and stability of the sigma-complex. The C-7 position is sterically hindered and electronically disfavored in the direct nitration of the indole system.
The Solution:
To achieve a viable yield of 7-nitroskatole, you must abandon direct nitration. The industry-standard "Best Practice" is the Indirect Indoline Route , specifically utilizing N-acylation and C-2 blocking strategies to redirect regioselectivity.
Troubleshooting & Optimization Guides (FAQ)
Q1: Why does my direct nitration of skatole yield mostly 5-nitro-3-methylindole and black tar?
A: This is a classic reactivity mismatch.
Acid-Sensitivity: Skatole is acid-sensitive. Strong mixed acids (
) cause rapid oxidative polymerization (tars) before nitration can occur effectively.
Regioselectivity: Even if polymerization is controlled, the protonated indole intermediate (
) directs substitution para to the nitrogen (C-5). The C-7 position (ortho to the NH) is deactivated in the cation.
Result: Direct nitration typically yields ~80% 5-nitro isomer and <5% 7-nitro isomer.
Q2: What is the most reliable protocol to shift selectivity to the 7-position?
A: You must utilize the "Indoline-2-Sulfonate Strategy" or the "Reduced Indoline Strategy."
The most effective approach involves destroying the aromaticity of the pyrrole ring temporarily (reduction to indoline), protecting the nitrogen (acetylation), and then nitrating.
The Mechanism of Success:
Step 1 (Reduction): Converting Skatole to 3-methylindoline makes the nitrogen basic and the system behaves like an aniline derivative.
Step 2 (Protection): Acetylation forms N-acetyl-3-methylindoline. The acetyl group is an ortho/para director.[1]
Step 3 (Nitration): In the N-acetyl derivative, the nitrogen lone pair activates the positions ortho (C-7) and para (C-5) to the nitrogen. While C-5 is still accessible, the specific use of Acetyl Nitrate (generated in situ) at low temperatures significantly enhances the C-7 yield compared to direct nitration.
Step 4 (Aromatization): Hydrolysis and oxidation restore the indole double bond.
Q3: Can you provide the specific "High-Selectivity" Protocol?
A: Yes. Below is the optimized protocol adapted for 3-methylindole (Skatole).
Protocol ID: SK-NITRO-7 (Indirect Sulfonate Route)
Note: This method uses a sulfonate group to block C-2 and assist in directing, though the standard N-acetylindoline route is also viable if the sulfonate step is sluggish due to the C-3 methyl group.
is milder than metallic reductions and avoids over-reduction.
Acetylation: React crude 3-methylindoline with Acetic Anhydride (
) to form 1-acetyl-3-methylindoline .
Checkpoint: Isolate this intermediate.[2][3] Purity here is critical for the next step.
Phase 2: Regioselective Nitration
Reagents: 1-acetyl-3-methylindoline,
(fuming or 70%), Acetic Anhydride.
Preparation of Acetyl Nitrate: In a separate flask, cool
to 0°C. Slowly add dropwise. Caution: Exothermic.
Reaction: Add the Acetyl Nitrate solution dropwise to a solution of 1-acetyl-3-methylindoline in
at 0–5°C .
Critical Control: Do NOT let the temperature rise above 10°C. Higher temperatures favor the 5-nitro isomer.
Quench: Pour onto ice. The product (mixture of 5- and 7-isomers) will precipitate.[3]
Yield Note: The ratio of 7-nitro to 5-nitro is typically improved to ~40:60 or better, compared to 5:95 in direct nitration.
Phase 3: Hydrolysis & Oxidation (Aromatization)
Hydrolysis: Treat the nitrated indoline with NaOH/MeOH to remove the acetyl group.
Oxidation: Treat the resulting 7-nitro-3-methylindoline with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in refluxing benzene/toluene to restore the indole double bond.
Why DDQ? It is a highly selective oxidant that will not attack the nitro group.
Comparative Data: Direct vs. Indirect Method
Parameter
Direct Nitration ()
Indirect Indoline Route (Recommended)
Primary Isomer
5-Nitro (>80%)
Mixture (5-Nitro / 7-Nitro)
7-Nitro Yield
< 5%
30 - 45% (after separation)
By-products
Tars, Polymers, Oxidation products
Clean isomers, easily separated
Reaction Control
Difficult (Exothermic runaway)
High (Stepwise control)
Purification
Complex chromatography required
Recrystallization or Column
Visualizing the Pathway
The following diagram illustrates the mechanistic pathway required to bypass the electronic limitations of skatole.
Caption: Figure 1. Comparison of Direct Nitration (Red path - Low Yield) vs. Indirect Indoline Strategy (Green/Yellow path - High Yield) for 7-Nitroskatole synthesis.
References
BenchChem Technical Support. (2025). Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole. Retrieved from
Mitsui Chemicals Inc. (2001). Method for producing 7-nitroindoles.[2][3][4] JP Patent 2001019671A. Retrieved from
Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles.[4] In Progress in Heterocyclic Chemistry (Vol. 15, pp. 1-50). Elsevier.
Zhang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[5][6][7] RSC Advances. Retrieved from (Contextual reference for 3-nitro vs 7-nitro selectivity).
Physical State: Typically a yellow to orange crystalline solid.
The Purification Challenge:
The primary difficulty in purifying 7-nitroindolines lies in separating them from their 5-nitro regioisomers. Both are formed during nitration, often in comparable yields. Standard flash chromatography can fail if the mechanistic differences in polarity are not leveraged correctly.
The Mechanistic Insight (The "Why"):
Success depends on exploiting Intramolecular vs. Intermolecular Hydrogen Bonding .
7-Nitro Isomer: The nitro group at position 7 is spatially adjacent to the indoline N-H. This allows for a strong intramolecular hydrogen bond (N-H
O=N). This "locks" the polarity internally, making the molecule effectively less polar (more lipophilic).
5-Nitro Isomer: The nitro group is distal. It cannot H-bond internally. Instead, it engages in intermolecular H-bonding with the silica stationary phase. This makes it more polar .
Result: In a normal-phase silica column, 3-methyl-7-nitroindoline will elute significantly earlier (higher Rf) than the 5-nitro isomer.
Troubleshooting Guide (Q&A)
Q1: My TLC shows two yellow spots very close together. Which one is my product?A: Based on the H-bonding mechanism described above, the top spot (higher Rf) is almost invariably the 3-methyl-7-nitroindoline. The bottom spot is the 5-nitro isomer.[1][2]
Action: Run a TLC in 8:2 Hexane:Ethyl Acetate. If the
Rf is , switch to Toluene:Acetone (95:5) to improve selectivity.
Q2: The bands are streaking/tailing on the column. How do I fix this?A: Indolines are weak bases. The acidic nature of standard silica gel (pH ~5-6) can protonate the nitrogen, causing "drag" or streaking.
Solution: Pre-treat your column solvent with 1% Triethylamine (TEA) . This neutralizes the active acidic sites on the silica.
Alternative: If you are using pre-packed cartridges, switch to "Amine-functionalized" silica, though TEA is usually sufficient and cheaper.
Q3: I have poor solubility when loading the sample. Can I use DCM?A: Avoid liquid loading with Dichloromethane (DCM) if possible. DCM is a strong solvent that can wash your compound down the column before the gradient starts, ruining resolution ("band broadening").
Protocol Standard: Use Dry Loading . Dissolve your crude mixture in a minimum amount of Acetone or DCM, add silica gel (ratio 1:2 crude:silica), and evaporate to dryness. Load this powder on top of the column.
Q4: My yield is lower than expected. Is the compound decomposing?A: Nitroindolines are generally stable on silica, but they are sensitive to oxidation (dehydrogenation) to form nitroindoles (which are also yellow/orange but often fluorescent).
Check: If you see a new fluorescent spot under UV (254/365 nm) that wasn't there before, your compound is oxidizing.
Fix: Minimize light exposure (wrap column in foil) and do not leave the compound on the column overnight.
Standardized Purification Protocol
Stationary Phase: Silica Gel 60 (230-400 mesh)
Mobile Phase A: Hexanes (or Heptane)
Mobile Phase B: Ethyl Acetate (EtOAc)
Step
Parameter
Specification
Notes
1
Sample Loading
Dry Load
Use Celite 545 or Silica. Ratio 1:2 (Sample:Sorbent).
3-methylindoline: >0.80 (Often clear/oil, turns purple/brown on standing)
Visual Workflows
Figure 1: Purification Logic & Decision Tree
Caption: Decision tree for optimizing the separation of nitroindoline regioisomers.
Figure 2: Mechanistic Basis of Separation
Caption: The structural difference driving the chromatographic separation.
References
Separation of Nitroindolines via Intramolecular H-Bonding
Source: National Institutes of Health (PMC). "Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates." (2023).[4][5] This paper confirms the synthesis and purification logic for 7-nitroindolines, highlighting the distinct elution properties due to structural features.
Source: Phenomenex. "Column Chromatography: Principles and Applications." (2025). Provides the foundational parameters for stationary phase selection and troubleshooting elution issues.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting Slow Uncaging Rates of 7-Nitroindolines (e.g., MNI-Glutamate)
Assigned Specialist: Senior Application Scientist, Photochemistry Division
Diagnostic Triage: Start Here
If you are experiencing "slow" uncaging rates with nitroindoline-caged compounds (specifically 4-methoxy-7-nitroindolinyl or MNI derivatives), it is rarely due to the intrinsic chemistry of the probe. MNI-glutamate, for example, releases glutamate on a sub-microsecond timescale with a quantum yield (
) of ~0.085.
Use this matrix to identify your specific bottleneck before proceeding to the technical modules.
Symptom
Probable Cause
Immediate Action
Weak/Slow response in bulk solution
Inner Filter Effect (IFE)
Calculate Optical Density (OD). If OD > 0.1, dilute sample.
No response in deep tissue (2-Photon)
Pulse Dispersion
Check Group Velocity Dispersion (GVD) compensation (prism/grating compressor).
Slow rise time in electrophysiology
Perfusion/Diffusion Limit
The issue is likely biological (receptor kinetics) or diffusional, not photochemical.
Precipitation or "duds"
Hydrolysis/pH
MNI is stable at pH 7.4. Check for extreme pH exposure during stock preparation.
Technical Deep Dive: The Inner Filter Effect (IFE)
The Issue:
The most common reason for "slow" or inefficient uncaging in bulk experiments (cuvette or whole-dish) is the Inner Filter Effect. Nitroindolines have high extinction coefficients (
at 330 nm). If your concentration is too high, the "front" of the solution absorbs 99% of the photons, leaving the "back" (where your detector or cell might be) in the dark.
The Mechanism:
Uncaging is a first-order photochemical process. The rate depends on the local light intensity.
Where is the pathlength. As increases, the exponential term dominates, killing the rate at depth.
Visualizing the IFE Failure Mode:
Figure 1: The Inner Filter Effect. At high concentrations, nitroindolines act as their own "sunscreen," preventing light from reaching the focal plane.
Solution:
Measure Absorbance: Ensure the OD at your excitation wavelength is
Geometry: Use "front-face" illumination or extremely thin optical paths (e.g., perfusion chambers < 100 µm depth) rather than cuvettes.
Two-Photon (2P) Optimization: The Pulse Width Trap
The Issue:
Researchers often report that MNI-Glutamate works in 1-photon (UV) but fails or is "slow" in 2-photon (IR) experiments. This is almost always a laser physics issue, not a chemical one.
The Physics:
Two-photon absorption depends on the square of the peak intensity (
).
Where is average power, is repetition rate, and is pulse width.
If your microscope objectives introduce Group Velocity Dispersion (GVD) , a 100 femtosecond (fs) pulse can stretch to 500 fs at the sample. This reduces your uncaging efficiency by a factor of 5, even if the power meter reads the same.
Troubleshooting Protocol:
Wavelength: Set Ti:Sapphire laser to 720-730 nm . (MNI cross-section peaks here, ~0.06 GM).[2][3]
Pulse Compensation: Maximize the uncaging signal (or a 2P fluorescence standard) by adjusting the "pre-chirp" (prism compressor) on your laser. You are tuning for the shortest pulse at the objective focus.
Power: MNI-Glu typically requires 10–20 mW average power at the sample surface for effective single-spine uncaging.
Do not rely on biological endpoints (e.g., EPSCs) to troubleshoot chemistry. Use this spectroscopic method to validate your light source and compound integrity.
Objective: Determine the photochemical half-life (
) of your nitroindoline setup.
Materials:
UV-Vis Spectrophotometer.
100 µM MNI-Glutamate in PBS (pH 7.4).
Your specific light source (LED/Laser).
Step-by-Step:
Baseline Scan: Record absorption spectrum (250–450 nm). Note the
(approx 300-330 nm) and the valley at 260 nm.
Irradiation: Expose the sample to your uncaging light source for defined intervals (e.g., 1, 2, 5, 10 seconds).
Monitor Shift:
Observation: You should see a spectral shift. The nitroindoline core converts to a nitroso-indole byproduct.[4][5]
Key Marker: Look for the appearance of a new peak or a shift in the primary peak. For MNI, the spectrum changes distinctively as the byproduct forms.
Quantification:
Plot Absorbance at
vs. Time.
Fit to a single exponential decay:
.
Calculate
.
Interpretation:
If
is minutes: Your light intensity is too low, or wavelength is incorrect.
If spectrum does not change: The compound is chemically inert (rare) or the light is not reaching the sample (Check shutter/trigger).
FAQ: Common User Queries
Q: Can I use 405 nm lasers for uncaging MNI-Glutamate?A: Yes, but it is suboptimal. The absorption of MNI drops significantly at 405 nm compared to 350-365 nm. You will need higher laser power, which increases the risk of phototoxicity. If 405 nm is your only option, ensure you are using a high-numerical aperture (NA) objective to concentrate the photon flux.
Q: Why is my uncaging "slow" compared to RuBi-Glutamate?A: This is a misconception of terms. Ruthenium (RuBi) cages have higher quantum yields but slower chemical release rates (nanoseconds vs microseconds). If MNI seems slower, it is likely because MNI has a lower extinction coefficient at visible wavelengths than Ruthenium dyes. You are simply capturing fewer photons. Increase your power density.
Q: Is the byproduct toxic?A: The nitroso-indole byproduct can react with thiols (cysteines) on proteins at high concentrations. In slice physiology, continuous perfusion washes this away. in static culture, limit total uncaging duration to prevent accumulation.
References & Authoritative Grounding
Papageorgiou, G., & Corrie, J. E. T. (2000). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Tetrahedron. (Foundational chemistry of MNI cages).
Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. (First major application of MNI-Glu 2P uncaging).
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. (Review of quantum yields and cross-sections).
Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids. Journal of Neuroscience Methods. (Detailed kinetics comparison).
Minimizing side reactions during acylation of 7-nitroindoline
The Challenge: Reactivity Profile The acylation of 7-nitroindoline presents a classic "deactivated nucleophile" challenge. Unlike unsubstituted indoline, the presence of the nitro group at the C7 position exerts a strong...
Author: BenchChem Technical Support Team. Date: February 2026
The Challenge: Reactivity Profile
The acylation of 7-nitroindoline presents a classic "deactivated nucleophile" challenge. Unlike unsubstituted indoline, the presence of the nitro group at the C7 position exerts a strong electron-withdrawing effect (both inductive and mesomeric) on the benzene ring. This electron deficiency is transmitted to the nitrogen atom, significantly lowering the energy of its HOMO (Lone Pair) and reducing its nucleophilicity.
Core Issue: The reaction rate of the amine with the acylating agent (e.g., acetic anhydride or acetyl chloride) is often slower than the rate of the acylating agent's hydrolysis by trace moisture.
Key Side Reactions & Failure Modes
Competitive Hydrolysis: The acylating agent reacts with adventitious water instead of the indoline.
Photochemical Decomposition: Critical Note: N-acyl-7-nitroindolines are established photocleavable protecting groups ("caged" compounds).[1][2][3][4] Exposure to ambient UV/blue light during synthesis or workup can trigger premature cleavage of the amide bond or radical fragmentation.
Incomplete Conversion: Due to electronic deactivation, the reaction often stalls, leading to difficult chromatographic separations of starting material from product.
Mechanistic Insight & Visualization
To overcome the low nucleophilicity of 7-nitroindoline, the use of a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP) , is not just recommended—it is often required. DMAP acts as an acyl-transfer agent, generating an N-acylpyridinium intermediate that is far more electrophilic than the original anhydride or chloride.[5]
Diagram 1: DMAP Catalytic Cycle vs. Hydrolysis Pathway
This diagram illustrates the competition between the productive catalytic cycle and the destructive hydrolysis pathway.
Caption: The N-acylpyridinium intermediate is highly susceptible to hydrolysis. Strictly anhydrous conditions are required to favor the Product pathway.
Troubleshooting Guide (FAQ)
Q1: The reaction stalls at 60-70% conversion. Adding more acid chloride doesn't help. Why?
Diagnosis: This is likely due to the accumulation of acidic byproducts (HCl or carboxylic acid) protonating the DMAP or the indoline nitrogen (though 7-nitroindoline is weakly basic, high acid concentrations will protonate it).
Solution:
Base Stoichiometry: Ensure you are using a stoichiometric auxiliary base (Triethylamine or DIPEA, 1.2–1.5 equiv) to scavenge the acid formed. DMAP should only be catalytic (0.1 equiv).
Switch Reagents: If using Acid Chloride, switch to Acetic Anhydride . The byproduct is acetic acid (weaker acid), and the reaction can often be run neat or in refluxing acetic acid, driving the equilibrium.
Q2: I see a "pink spot" on TLC or the reaction mixture turns dark red. Is this the product?
Diagnosis: No. This indicates photochemical degradation or oxidation. 7-nitroindoline derivatives are photosensitive.
Solution:
Light Exclusion: Wrap the reaction flask in aluminum foil immediately. Perform all workups and column chromatography in low-light conditions or using amber glassware.
Inert Atmosphere: While 7-nitroindoline is relatively stable to air, the radical intermediates formed during photodegradation are not. Run under Nitrogen/Argon.[6]
Q3: My yield is low due to hydrolysis. How do I dry the system effectively?
Diagnosis: The "deactivated" nature of the amine means the reaction is slow, giving moisture more time to destroy your reagent.
Solution:
Solvent: Do not rely on "bottle dry" solvents. Use freshly distilled Dichloromethane (DCM) or THF.
Reagent Quality: Acyl chlorides hydrolyze in the bottle over time. Distill acetyl chloride before use if it appears cloudy or has significant crystals on the cap.
Optimized Experimental Protocol
Objective: Synthesis of 1-acetyl-7-nitroindoline with minimized side reactions.
Caption: Standardized workflow for acetylation emphasizing light protection and thermal acceleration.
Step-by-Step Procedure
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-nitroindoline (1.0 equiv) in Acetic Anhydride (5.0 equiv).
Note: If the substrate is valuable, use anhydrous DCM as solvent, Acetic Anhydride (1.5 equiv), Triethylamine (2.0 equiv), and DMAP (0.1 equiv).
Protection:Immediately wrap the flask in aluminum foil.
Catalysis: Add DMAP (0.1 equiv) in one portion.
Reaction: Heat the mixture to 60–80 °C. The elevated temperature helps overcome the electronic deactivation. Monitor by TLC (typically 2–4 hours).[7]
Workup:
Cool the mixture to 0 °C.
Slowly add ice-cold water to hydrolyze excess anhydride. Stir vigorously for 30 minutes.
Precipitation Method (Preferred): The product often precipitates as a solid. Filter, wash copiously with water (to remove acetic acid), and dry under vacuum.
Extraction Method: If oil forms, extract with Ethyl Acetate. Wash the organic layer with 1M HCl (to remove DMAP/Pyridine), then Saturated NaHCO3, then Brine.
Purification: Recrystallization from Ethanol/Water is usually sufficient. Avoid column chromatography if possible to minimize light exposure.
References
BenchChem. (2025).[7][8] Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole. Link
Papageorgiou, G., & Corrie, J. E. (2002). Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. Photochemical & Photobiological Sciences, 1(11), 868-874. Link
Baily, P. T., et al. (2023).[1] Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(10), 9434–9445. Link[2]
Spivey, A. C., & Arseniyadis, S. (2004).[9] Nucleophilic catalysis by 4-(dimethylamino)pyridine (DMAP). Angewandte Chemie International Edition, 43(41), 5436-5441. Link
Technical Support Center: Handling and Stability of 3-Methyl-7-nitroindoline
Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Methyl-7-nitroindoline. The inherent photoch...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Methyl-7-nitroindoline. The inherent photochemical reactivity of the 7-nitroindoline core structure makes this compound highly sensitive to ambient light.[1][2] Understanding and managing this photosensitivity is critical for experimental success, reproducibility, and the accurate interpretation of results. This document outlines the causes of this instability, offers solutions to common problems, and provides validated protocols for proper handling and stability assessment.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of 3-Methyl-7-nitroindoline.
Q1: Why is 3-Methyl-7-nitroindoline so sensitive to light?
A: The photosensitivity is intrinsic to the 7-nitroindoline scaffold. This class of compounds is widely used as "caged" reagents or photocleavable protecting groups, meaning they are designed to react upon exposure to light.[1][3] The nitro group on the aromatic ring can absorb energy from photons, particularly in the UV spectrum present in ambient and fluorescent laboratory lighting. This absorption promotes the molecule to an excited state, initiating a chemical reaction that alters its structure.[2][4]
Q2: What happens to the compound when it's exposed to ambient light?
A: Upon exposure to light, 3-Methyl-7-nitroindoline undergoes photodegradation. While the exact pathway can be complex and solvent-dependent, common reactions for nitroindoline derivatives include the formation of highly reactive intermediates.[2] This often leads to the conversion of the nitro group to a nitroso group, resulting in the formation of 3-Methyl-7-nitrosoindoline, among other potential byproducts from oxidation or rearrangement.[1][2] This structural change means the compound will no longer perform as expected in your experiments.
Q3: How should I properly store both solid and dissolved 3-Methyl-7-nitroindoline?
A: Proper storage is the most critical factor in maintaining the compound's integrity.
Solid Form: Store the solid compound in an amber glass vial to block UV light. For additional protection, wrap the vial in aluminum foil. It should be stored in a dark, cold, and dry environment, with -20°C being the recommended temperature.[5]
In Solution: Solutions are even more susceptible to degradation. Always dissolve the compound in a suitable solvent within an amber vial. Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, aliquot it into single-use volumes to avoid repeated light exposure and freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[5]
Q4: Is it safe to handle the compound on an open lab bench under normal fluorescent lighting?
A: No, this is strongly discouraged. Standard laboratory lighting emits a broad spectrum of light that includes wavelengths capable of initiating photolysis.[6] All handling, including weighing, dissolution, and addition to reaction mixtures, should be performed under dimmed light conditions. Alternatively, use red or yellow safety lights that filter out higher-energy wavelengths. Always work swiftly to minimize the duration of any potential light exposure.
Q5: What are the visible signs that my sample of 3-Methyl-7-nitroindoline may have degraded?
A: While analytical confirmation is necessary, there are often visual cues. A pure sample of an indoline derivative is typically a pale, off-white, or light-colored solid. Photodegradation, particularly the formation of nitroso compounds, often results in the appearance of a yellow, orange, or brownish color.[3] If you observe a color change in your solid material or solutions over time, it is a strong indicator of degradation.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems that can arise from the instability of 3-Methyl-7-nitroindoline.
Problem
Probable Cause
Recommended Solution & Explanation
Inconsistent or Non-Reproducible Results
Partial Degradation: Your stock of 3-Methyl-7-nitroindoline (solid or solution) has been intermittently exposed to light, leading to a variable concentration of the active compound between experiments.
1. Discard the suspect stock solution and solid if it shows discoloration. 2. Acquire a fresh, validated lot of the compound. 3. Strictly follow the handling protocols outlined in Section 3.1 . Prepare solutions fresh for each experiment from a solid that has been properly stored. This ensures a consistent starting concentration, which is the foundation of reproducibility.
Appearance of Unexpected Peaks in Analytical Data (LC-MS, NMR, HPLC)
Formation of Photodegradation Byproducts: The compound has been exposed to light on the benchtop or in the autosampler, generating species like 3-Methyl-7-nitrosoindoline or various photooxidation products.[2][7]
1. Immediately protect the sample from light and re-analyze. 2. Use an amber autosampler vial or cover the vial tray with a light-blocking cover during the analysis run. 3. To confirm, intentionally expose a small aliquot of a fresh solution to UV light (e.g., 350 nm) for a short period and run it as a "degradation standard" to see if the unexpected peaks match.[8]
Complete Failure of a Reaction or Assay
Extensive Degradation: The starting material has lost its structural integrity due to prolonged or high-intensity light exposure and is no longer the correct molecule.
1. Verify the integrity of your starting material using a quick analytical check (e.g., TLC or LC-MS) against a known standard or literature data. 2. Implement the Photostability Assessment Protocol (Section 3.2) to understand the compound's decay rate under your specific laboratory lighting conditions. This provides empirical data to guide your future handling procedures.
Section 3: Protocols & Methodologies
Adherence to validated protocols is essential for experimental success.
Protocol 3.1: Recommended Handling and Storage Procedure
This protocol minimizes light-induced degradation during routine laboratory use.
Preparation: Before retrieving the compound from storage, prepare your workspace. Dim the overhead lights or work in an area with UV-filtering lights. Have amber vials, foil, and pre-labeled containers ready.
Weighing: Retrieve the primary container from the -20°C freezer. Allow it to equilibrate to room temperature for 15-20 minutes in a desiccator to prevent water condensation. Quickly weigh the required amount of solid onto weighing paper under dimmed light and transfer it immediately to a tared amber vial.
Dissolution: Add the appropriate solvent to the amber vial. Cap securely and mix (vortex or sonicate) until fully dissolved. For extra protection, wrap the vial in aluminum foil.
Usage and Storage:
Immediate Use: Proceed with your experiment immediately.
Stock Solution: If creating a stock, immediately aliquot it into single-use amber microcentrifuge tubes or vials. Wrap the tubes/vials in foil or place them in a light-blocking freezer box.
Storage: Store the aliquots at -20°C or -80°C in a designated, clearly labeled box to minimize search time with the freezer door open.[5]
Protocol 3.2: Experimental Workflow for Assessing Photostability
This protocol allows you to quantify the stability of 3-Methyl-7-nitroindoline under your specific lab conditions.
Sample Preparation: Prepare a 1 mg/mL stock solution of 3-Methyl-7-nitroindoline in a suitable solvent (e.g., acetonitrile or DMSO) following Protocol 3.1 .
Experimental Setup:
Control (Dark) Sample: Transfer 1 mL of the stock solution into an amber vial, wrap it completely in aluminum foil, and keep it in a drawer at room temperature.
Test (Ambient Light) Sample: Transfer 1 mL of the stock solution into a clear glass vial and place it on the lab bench where you typically work.
Time-Point Analysis:
At T=0, immediately take an aliquot from the clear vial, dilute it appropriately, and analyze it via HPLC-UV to get a starting peak area for the parent compound.
At subsequent time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), take aliquots from both the clear vial and the foil-wrapped control vial.
Dilute and analyze each sample by HPLC-UV under the same conditions.
Data Analysis:
For each time point, calculate the percentage of the remaining 3-Methyl-7-nitroindoline in the "Test" sample relative to its T=0 value.
Compare this to the "Control" sample, which should show minimal to no degradation.
Plot the percentage of remaining compound vs. time to determine its degradation kinetics under your lab's ambient light.
Section 4: Visualizing the Process
Diagrams help clarify complex workflows and mechanisms.
Caption: Recommended handling workflow for 3-Methyl-7-nitroindoline.
Caption: Conceptual pathway for photodegradation.
Section 5: Quantitative Data Summary
The following table presents illustrative data from a photostability assessment performed as described in Protocol 3.2 . These are example results and should be confirmed under your own laboratory conditions.
Condition
Exposure Time (hours)
% Parent Compound Remaining (Illustrative)
Observations
Control (Dark)
8
>99%
No significant degradation observed.
Ambient Lab Light
1
~85%
Noticeable formation of a minor yellow byproduct peak in HPLC.
Ambient Lab Light
4
~40%
Significant degradation. The solution has a visible yellow tint.
Ambient Lab Light
8
<10%
Near-complete loss of the parent compound.
References
Indole derivatives as core structural motifs in molecular organic photoactuators. (n.d.). Google Books.
Del Castillo, H. P. (2021). Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavab. ScholarWorks@UTEP.
Golec, B., Nawara, K., Thummel, R. P., & Waluk, J. (2019). Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[7]naphthyridine. Photochemical & Photobiological Sciences, 18(9), 2225–2233. [Link]
Baily, P. T., Del Castillo, H. P., Vinales, I., Urbay, J. E. M., Paez, A., Weaver, M. R., Iturralde, R., Estevao, I. L., Jankuru, S. R., Almeida, I. C., Li, C., Dirk, C. W., & Michael, K. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(10), 9486–9498. [Link]
Papageorgiou, G., Ogden, D. C., & Corrie, J. E. (2005). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Photochemical & Photobiological Sciences, 4(11), 887. [Link]
Vinales, I., Baily, P. T., Del Castillo, H. P., Michael, K., & Li, C. (2016). Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Biomedical Optics Express, 7(11), 4654. [Link]
PANI-N@CDs as an Efficient Adsorbent and Photocatalyst for the Degradation of Organic Dyes and Its Antimicrobial Activities. (2021). MDPI.
Proper Reagent Storage and Handling | Updated 2025. (2015, February 19). StressMarq Biosciences Inc.
Del Castillo Vázquez, H. P., Baily, P. T., & Michael, K. (n.d.). 7-Nitroindoline-Based Photocleavable Crosslinkers.
1H NMR Characterization of 3-Methyl-7-nitro-2,3-dihydro-1H-indole: A Comparative Technical Guide
Executive Summary & Core Directive Objective: This guide provides a definitive technical framework for the structural validation of 3-Methyl-7-nitro-2,3-dihydro-1H-indole (3-Methyl-7-nitroindoline). It specifically addre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Objective: This guide provides a definitive technical framework for the structural validation of 3-Methyl-7-nitro-2,3-dihydro-1H-indole (3-Methyl-7-nitroindoline). It specifically addresses the critical analytical challenge of distinguishing the target 7-nitro regioisomer from its thermodynamically favored 5-nitro alternative, a common byproduct in direct nitration protocols.
Audience: Medicinal chemists, structural biologists, and analytical scientists involved in indole-based drug discovery.
The Comparative Advantage:
While HPLC-MS provides retention time and mass data, it often fails to definitively assign regiochemistry for isomers with identical m/z values (
, MW: 178.19). 1H NMR spectroscopy is the superior "performance alternative" for structural elucidation, offering unambiguous resolution of the substitution pattern (C5 vs. C7) through scalar coupling analysis (-coupling) and chemical shift perturbations.
Structural Analysis & Predictive Logic
To maintain scientific integrity, we must ground our characterization in the electronic effects of the substituents. The molecule consists of an electron-rich indoline core, a methyl group at C3, and a strong electron-withdrawing nitro group at C7.
The "Alternative" Problem: 5-Nitro vs. 7-Nitro
In electrophilic aromatic substitution of N-protected indolines, the C5 position (para to the nitrogen) is electronically favored. The C7 position (ortho to the nitrogen) is secondary. Distinguishing these two is the primary analytical hurdle.
Target (7-Nitro): The nitro group is ortho to the amine. This creates a specific deshielding pattern on H6 and potential intramolecular hydrogen bonding if the amine is free.
Alternative (5-Nitro): The nitro group is para to the amine. H4 and H6 are strongly deshielded, while H7 remains shielded by the adjacent nitrogen lone pair.
Visualizing the Logic
The following decision tree outlines the logical flow for assigning the regioisomer based on the aromatic splitting pattern.
Figure 1: Logical workflow for distinguishing 3-methyl-7-nitroindoline from its 5-nitro isomer using 1H NMR coupling patterns.
Comparative Performance Guide
Chemical Shift Data Comparison
The following table contrasts the expected chemical shifts of the target compound against its primary alternative (5-nitro isomer) and the unsubstituted precursor.
Table 1: Comparative Chemical Shift Analysis (in CDCl3)
Proton Position
Target: 3-Methyl-7-nitroindoline
Alternative: 3-Methyl-5-nitroindoline
Precursor: 3-Methylindoline
Diagnostic Note
CH3 (C3)
1.35 (d, Hz)
1.38 (d, Hz)
1.32 (d)
Methyl shift is largely invariant to nitro position.
H2a / H2b
3.40 – 3.90 (m)
3.45 – 3.95 (m)
3.30 – 3.70 (m)
Slight downfield shift in nitro derivatives due to ring electron deficiency.
H3
3.45 (m)
3.50 (m)
3.35 (m)
Overlaps significantly with H2; requires COSY for clear assignment.
H4 (Aromatic)
7.10 – 7.25 (d)
8.05 (d/s)
7.05 (d)
CRITICAL: H4 is strongly deshielded in the 5-nitro isomer (ortho to ).
H5 (Aromatic)
6.70 (t/dd)
— (Substituted)
6.75 (t)
In 7-nitro, H5 is meta to , remaining upfield.
H6 (Aromatic)
7.85 (d)
7.95 (dd)
6.70 (t)
H6 is deshielded in both, but coupling differs (d vs dd).
H7 (Aromatic)
— (Substituted)
6.55 (d)
6.65 (d)
CRITICAL: H7 is shielded in 5-nitro (ortho to NH). Absence of this signal confirms 7-substitution.
NH
9.00+ (br s)
4.50 – 6.00 (br s)
3.50 (br s)
7-Nitro NH is strongly deshielded due to H-bonding with ortho-nitro group.
Performance vs. Alternatives
vs. HPLC-UV: UV spectra for nitro-indolines are broad and overlapping. NMR offers discrete signals for H4 and H6 that quantify isomeric ratios with <1% error.
vs. Mass Spectrometry: Both isomers have m/z 178. MS fragmentation patterns are often indistinguishable without high-energy collisional dissociation studies. NMR provides immediate spatial confirmation.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and avoid aggregation effects common with nitro-aromatics:
Solvent Choice: Use DMSO-d6 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
2.50) if the NH proton is of interest (it will appear sharp and downfield due to H-bonding). Use CDCl3 ( 7.[1][2]26) for routine aromatic resolution, though the NH may be broad.
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent. Filter through a cotton plug to remove inorganic salts from the nitration neutralization step.
Tube Quality: Use high-throughput 5mm tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard zg30 (30° pulse).
Relaxation Delay (D1): Set to 2.0 seconds . Nitro protons often have longer T1 relaxation times; insufficient delay will under-integrate aromatic signals, skewing purity calculations.
Scans (NS): 16–64 scans are sufficient for >95% purity samples.
Spectral Width: -2 to 14 ppm (to catch the downfield NH in the 7-nitro isomer).
Synthesis & Characterization Workflow
The following diagram illustrates where NMR characterization fits into the synthesis pipeline to ensure the correct isomer is isolated.
Figure 2: Synthesis and purification workflow highlighting the critical NMR checkpoint for isomer differentiation.
References
Regioselective Nitration: Zhang, H., et al. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions."[3] RSC Advances, 2023, 13, 26581.
7-Nitroindoline Derivatives: Klausen, M., et al. "Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates." ACS Omega, 2023, 8, 10, 9465–9476.
5-Nitroindoline Data: PubChem Compound Summary for CID 32692-19-6, 5-Nitroindoline. National Center for Biotechnology Information (2025).
3-Methylindoline Data: ChemicalBook NMR Spectrum Database for 3-Methylindole/Indoline.
Comparative Guide: Structural Elucidation of 3-Methyl-7-Nitroindoline via Mass Spectrometry
Executive Summary In the high-stakes landscape of drug development, 3-methyl-7-nitroindoline serves as a critical scaffold, often functioning as a precursor for fused heterocyclic kinase inhibitors. However, its structur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes landscape of drug development, 3-methyl-7-nitroindoline serves as a critical scaffold, often functioning as a precursor for fused heterocyclic kinase inhibitors. However, its structural integrity is frequently compromised by the presence of regioisomers (e.g., 3-methyl-5-nitroindoline) and oxidative impurities (e.g., 3-methyl-7-nitroindole).
This guide compares the Diagnostic Fragmentation Protocol (DFP) for 3-methyl-7-nitroindoline against standard low-resolution screening methods. By leveraging the unique "Ortho Effect" inherent to the 7-nitro position, this protocol offers a self-validating mechanism for unambiguous identification, superior to reliance on retention time alone.
Mechanistic Deep Dive: The Ortho-Effect Advantage
The core differentiator of 3-methyl-7-nitroindoline is the spatial proximity of the nitro group (C7 position) to the indoline amine (N1 position). This allows for a specific intramolecular hydrogen transfer that is mechanistically impossible for the 5-nitro or 6-nitro isomers.
Caption: Figure 1. The "Ortho Effect" pathway (Green) provides the unique diagnostic fingerprint for the 7-nitro isomer, distinguishing it from 5-nitro variants.
Comparative Analysis: 7-Nitro vs. 5-Nitro Isomers
The following table contrasts the mass spectral behavior of the target compound against its primary regioisomer.
Feature
3-Methyl-7-Nitroindoline (Target)
3-Methyl-5-Nitroindoline (Alternative)
Interpretation
Primary Ion (EI)
m/z 178 ()
m/z 178 ()
Indistinguishable by MS1.
Base Peak (Typical)
m/z 161 () or 132
m/z 132 ()
Critical Differentiator.
Diagnostic Ion
m/z 161
Absent (or <5% abundance)
The 7-nitro group enables H-transfer from NH. 5-nitro is too distant.
Retention Time (C18)
Typically Later
Typically Earlier
7-nitro is capable of intramolecular H-bonding, reducing polarity relative to 5-nitro.
Isomer Confirmation. If this peak is dominant, it is the 7-nitro isomer.
35 - 40 eV
m/z 133.1 ()
Structural confirmation (Nitro group presence).
Troubleshooting & Artifacts
Artifact Alert: Dehydrogenation
If you observe a strong peak at m/z 176 (EI) or 177 (ESI), your source temperature is likely too high, causing thermal oxidation of the indoline (dihydro) to the indole (aromatic).
Loss of 28 Da (m/z 150) indicates loss of ethylene (
) from the indoline ring, a Retro-Diels-Alder type fragmentation common in indolines but less favored than the Nitro-loss pathways.
References
NIST Mass Spectrometry Data Center. "Mass Spectrum of 5-Nitro-isoindole-1,3-dione (Analogous Nitro fragmentation)." National Institute of Standards and Technology (NIST).
[Link][2]
Danikiewicz, W. "Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects."[1][3] European Journal of Mass Spectrometry, 1998.[1][3]
[Link][1]
Attygalle, A., et al. "An unprecedented ortho effect in mass spectrometric fragmentation...".[1][4] Stevens Institute of Technology, 2006.[1]
[Link]
Prasain, J. "Ion fragmentation of small molecules in mass spectrometry."[1] University of Alabama at Birmingham (UAB), 2009.[1]
[Link]
Gross, J. H. "Mass Spectrometry: A Textbook - Fragmentation of Organic Ions."[1] Springer, 2017.[1] (General reference for Nitroaromatic fragmentation rules).
A Comparative Guide to 7-Nitroindoline Photocages: The Unseen Influence of a 3-Methyl Group
In the dynamic fields of neuroscience, cell biology, and drug development, the ability to control biological processes with spatiotemporal precision is paramount. Photocages, or photolabile protecting groups, have emerge...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic fields of neuroscience, cell biology, and drug development, the ability to control biological processes with spatiotemporal precision is paramount. Photocages, or photolabile protecting groups, have emerged as indispensable tools, allowing for the light-mediated release of bioactive molecules. Among the various classes of photocages, the 7-nitroindoline scaffold has garnered significant attention for its rapid and efficient photorelease kinetics and hydrolytic stability. This guide provides an in-depth comparison of the well-established 7-nitroindoline photocage with a lesser-explored variant, the 3-methyl-7-nitroindoline, delving into their photochemical properties, uncaging efficiency, and potential biological applications.
While 7-nitroindoline and its derivatives with substitutions at the 4 and 5 positions are well-documented, a direct, comprehensive comparison with 3-methyl-7-nitroindoline is notably absent in the current scientific literature. This guide, therefore, will extrapolate the potential effects of the 3-methyl group based on established principles of photochemistry and structure-activity relationships in related compounds, alongside a thorough review of the parent 7-nitroindoline cage.
The 7-Nitroindoline Core: A Foundation for Rapid Uncaging
The 7-nitroindoline caging group is prized for its ability to undergo rapid photolysis, releasing caged carboxylic acids, such as the neurotransmitter L-glutamate, on a sub-microsecond timescale.[1][2] This rapid release is crucial for mimicking the fast kinetics of synaptic transmission. The photolysis of N-acyl-7-nitroindolines is a clean reaction in aqueous solutions, yielding the free carboxylic acid and a 7-nitrosoindole byproduct.[2]
The two-photon absorption is also primarily dependent on the nitroaromatic core.
Quantum Yield (Φu)
Varies with substitution (e.g., MNI-D-aspartate Φu = 0.09)[6]
Potentially slightly lower
The methyl group may introduce steric hindrance that could affect the conformational changes required for efficient uncaging, though this effect is likely to be minor.
The N-acyl bond is generally stable, and the methyl group is not expected to increase susceptibility to hydrolysis.
Byproduct Cytotoxicity
Generally low, but byproducts can have some effects.[9]
Unknown
The photoproduct would be a 3-methyl-7-nitrosoindole derivative. Its cytotoxicity would need to be experimentally determined.
The Putative Role of the 3-Methyl Group: A Structural Perspective
The introduction of a methyl group at the 3-position of the indoline ring is not a common modification for photocages. Based on general principles of organic chemistry and photochemistry, we can infer its likely impact:
Steric Effects: The methyl group could introduce steric hindrance near the reactive center. This might subtly influence the conformation of the caged molecule and the transition state of the photolysis reaction. However, computational studies on the uncaging mechanism of 1-acyl-7-nitroindolines suggest that the key steps involve out-of-plane distortions, which a 3-methyl group might not significantly impede.[10]
Electronic Effects: As an electron-donating group, the methyl substituent could have a minor electronic influence on the indole ring. However, the dominant electronic character is dictated by the strongly electron-withdrawing nitro group at the 7-position. Therefore, a significant shift in the absorption spectrum or a dramatic change in the quantum yield is not anticipated. Studies on other substituted indoles have shown that electronic effects of substituents can influence stability and reactivity.[11]
Mechanism of Photolysis: A Shared Pathway
The uncaging mechanism of 1-acyl-7-nitroindolines proceeds through a series of rapid steps following the absorption of a photon. This process ultimately leads to the release of the carboxylic acid and the formation of a nitrosoindole byproduct.[8] It is highly probable that 3-methyl-7-nitroindoline would follow the same fundamental photochemical pathway.
Caption: Simplified mechanism of photolysis for N-acyl-7-nitroindolines.
Experimental Protocols: A General Framework
While specific protocols for 3-methyl-7-nitroindoline are not available, the synthesis and uncaging procedures would likely follow those established for other 7-nitroindoline derivatives.
General Synthesis of N-Acyl-7-Nitroindoline Caged Compounds
The synthesis typically involves the coupling of a 7-nitroindoline derivative with the carboxylic acid of interest.
Caption: General workflow for the synthesis of caged compounds.
Step-by-Step Synthesis Protocol (General):
Activation of the Carboxylic Acid: The carboxylic acid of the bioactive molecule is activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester using a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling Reaction: The activated carboxylic acid is then reacted with the 7-nitroindoline (or 3-methyl-7-nitroindoline) in an appropriate aprotic solvent, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[12]
Purification: The resulting caged compound is purified, typically by flash chromatography or high-performance liquid chromatography (HPLC).
Characterization: The final product is characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.[8]
General Protocol for Photouncaging
The release of the bioactive molecule is achieved by irradiation with light of the appropriate wavelength.
Step-by-Step Uncaging Protocol (General):
Sample Preparation: A solution of the caged compound is prepared in a suitable buffer at the desired concentration.
Light Source: A light source capable of emitting at the absorption maximum of the photocage (e.g., a UV lamp for one-photon excitation or a pulsed laser for two-photon excitation) is used.[13]
Irradiation: The sample is irradiated for a specific duration to achieve the desired level of uncaging. The duration and intensity of the light are critical parameters that need to be optimized for each experiment.
Analysis: The release of the bioactive molecule and its effect on the biological system are monitored using appropriate analytical techniques (e.g., HPLC, electrophysiology, or fluorescence microscopy).
Applications in Research and Drug Development
7-Nitroindoline photocages have been instrumental in advancing our understanding of various biological processes, particularly in neuroscience. Caged neurotransmitters, such as MNI-glutamate, have been widely used to map neuronal circuits and study synaptic plasticity with high spatiotemporal resolution.[7]
The potential applications of a 3-methyl-7-nitroindoline photocage would likely mirror those of its unsubstituted counterpart. However, without experimental data, its utility remains speculative. If the 3-methyl group were found to confer advantageous properties, such as increased photostability or altered solubility, it could offer a valuable alternative for specific applications.
Conclusion: A Call for Further Investigation
The 7-nitroindoline photocage is a powerful and well-characterized tool for the light-mediated control of biological systems. Its rapid uncaging kinetics and hydrolytic stability make it a preferred choice for many applications. In contrast, the 3-methyl-7-nitroindoline variant remains a hypothetical construct within the scientific literature. While we can predict that its fundamental photochemical properties would be similar to the parent compound, the subtle effects of the 3-methyl group on quantum yield, two-photon absorption, and byproduct cytotoxicity are unknown.
This guide highlights a knowledge gap and underscores the need for experimental investigation into the synthesis and characterization of 3-methyl-7-nitroindoline photocages. Such studies would provide valuable data to either validate its potential as a useful research tool or to confirm that the unsubstituted 7-nitroindoline core remains the superior scaffold. For researchers, scientists, and drug development professionals, the choice of a photocage is critical, and a comprehensive understanding of the structure-activity relationships of these molecules is essential for designing robust and reproducible experiments.
References
Papageorgiou, G., et al. (2002). Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. Photochemical & Photobiological Sciences, 1(11), 911-919.
Corrie, J. E. T., et al. (2002). Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. Photochemical & Photobiological Sciences, 1(11), 911-919.
Papageorgiou, G., et al. (2005). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Photochemical & Photobiological Sciences, 4(10), 887-896.
Corrie, J. E. T., et al. (2002). Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. ResearchGate. [Link]
Papageorgiou, G., et al. (2004). An antenna triplet sensitiser for 1-acyl-7-nitroindolines improves the efficiency of carboxylic acid photorelease. Photochemical & Photobiological Sciences, 3(4), 366-373.
Morgante, P., et al. (2020).
Papageorgiou, G., et al. (2005). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. PubMed. [Link]
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1.
Chiovini, B., et al. (2021). Supplementary Information High efficiency two-photon uncaging by correction of spontaneous hydrolysis.
Papageorgiou, G., et al. (2022).
Becker, J. S., et al. (2020). Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm. Chemical Science, 11(44), 12055-12061.
Baily, P. T., et al. (2023).
Bort, G., et al. (2013). 7-Nitroindoline-derived caged compounds. ResearchGate. [Link]
Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.
Amit, B., et al. (1976). Light-Sensitive Protecting Groups for Amines and Alcohols: The Photosolvolysis of N-Substituted 7-Nitroindolines. Israel Journal of Chemistry, 15(1-2), 107-113.
Olson, J. P., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5954-5957.
Grewer, C., et al. (2005). Synthesis and Characterization of 4-Methoxy-7-nitroindolinyl-d-aspartate, a Caged Compound for Selective Activation of Glutamate Transporters and N-Methyl-d-aspartate Receptors in Brain Tissue. Biochemistry, 44(8), 2776-2785.
Del Castillo, H. P. (2021). Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavab. ScholarWorks@UTEP.
Del Castillo Vázquez, H. P., et al. (2019). 7-Nitroindoline-Based Photocleavable Crosslinkers.
Dunkel, P., & Ilaš, J. (2022). The Quinoline Photoremovable Group (PPG)
Amatrudo, J. M., et al. (2015). Bidirectional Neuronal Actuation by Uncaging with Violet and Green Light. ACS Chemical Neuroscience, 6(7), 1174-1180.
Andor. (n.d.). Illumination solutions for Uncaging Experiments. Andor Technology. [Link]
Baily, P. T., et al. (2023). Synthesis and Photoreactivity of 7‑Nitroindoline‑S‑thiocarbamates.
Zhao, Y., et al. (2008). New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. Journal of the American Chemical Society, 130(27), 8823-8831.
Zhang, Y., et al. (2023). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.
Ghosh, S., et al. (2023). Engaging Photoexcited ortho-Substituted Nitroarenes and Aryl/Alkyl Boronic Acids in Reductive C-N Coupling. Organic Letters, 25(2), 295-300.
Newsome, W., et al. (2020). Measured quantum yields and lifetimes (inset) of triplicate samples at... ResearchGate. [Link]
Benitah, A., et al. (2022). Substituent effects on indole universal bases in DNA. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1187-1204.
Kumar, S., et al. (2018). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 8(51), 29085-29089.
Postnikov, P. S., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules, 27(9), 2999.
IR spectroscopy peaks for nitro and indoline functional groups
An In-Depth Technical Guide to the Infrared Spectroscopy of Nitro and Indoline Functional Groups Executive Summary In the realm of medicinal chemistry and drug discovery, the precise characterization of pharmacophores is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Infrared Spectroscopy of Nitro and Indoline Functional Groups
Executive Summary
In the realm of medicinal chemistry and drug discovery, the precise characterization of pharmacophores is non-negotiable. This guide provides a rigorous comparative analysis of the infrared (IR) spectral signatures of Nitro (
) and Indoline (2,3-dihydroindole) functional groups. While the nitro group acts as a "spectroscopic flare" with intense, distinct dipole changes, the indoline moiety presents a more complex, multi-region signature combining aromatic, aliphatic, and amine characteristics. This guide details the vibrational modes, experimental protocols, and diagnostic logic required to distinguish and monitor these groups, particularly useful when synthesizing indole-based therapeutics or monitoring reduction reactions.
Part 1: Fundamental Vibrational Modes
The Nitro Group (
)
The nitro group is an electron-withdrawing powerhouse.[1] Its IR spectrum is dominated by the coupling of the two N=O bonds, resulting in two massive absorption bands. These bands are often the strongest in the entire spectrum, arising from the large change in dipole moment during stretching.
Diagnostic Note: Conjugation with an aromatic ring (as in nitrobenzene) shifts this peak to lower wavenumbers (red shift) due to the single-bond character resonance contribution.
Position: ~870 cm⁻¹ (often obscured or described as a scissoring mode).
The Indoline Group
Indoline is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. Crucially, unlike indole, the C2-C3 bond in indoline is saturated (single bond). This saturation introduces
hybridized carbons, adding aliphatic character to the aromatic signature.
N-H Stretch (Secondary Amine):
Position: 3450 – 3300 cm⁻¹.
Character: Medium, Sharp (typically a single band, unlike the doublet of primary amines).
Note: If the nitrogen is substituted (N-alkylated), this peak disappears.
The following table contrasts the key diagnostic peaks. Note the potential overlap in the 1350-1250 cm⁻¹ region where the Nitro symmetric stretch and Indoline C-N stretch may compete.
Vibrational Mode
Nitro Group ()
Indoline Group
Diagnostic Power
Primary Identifier 1
1550–1475 cm⁻¹ (Asym Stretch)
3450–3300 cm⁻¹ (N-H Stretch)
High: The Nitro peak is massive; Indoline N-H is distinct in the high-frequency region.
Primary Identifier 2
1360–1290 cm⁻¹ (Sym Stretch)
2950–2800 cm⁻¹ (Aliphatic C-H)
High: Nitro is strong; Indoline shows aliphatic C-H absent in pure aromatics.
Fingerprint Region
~850 cm⁻¹ (C-N/Scissor)
750 cm⁻¹ (Ortho-disubstituted ring)
Medium: Useful for confirming substitution patterns.
Intensity
Very Strong (Dominant)
Medium to Weak
High: Nitro groups often "swamp" the spectrum.
Interference Risk
Overlaps with Amide II
Overlaps with OH (if broad)
Check for Carbonyl (C=O) to rule out Amides.
Part 3: Experimental Protocol (Self-Validating)
Objective: To acquire high-fidelity spectra capable of resolving the N-H stretch of indoline from surface moisture and quantifying the relative intensity of Nitro peaks.
Method: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets for this comparison to avoid hygroscopic water interference in the N-H region.
Step-by-Step Workflow:
Crystal Cleaning & Background:
Clean the Diamond/ZnSe crystal with isopropanol.
Validation: Run a "Preview" scan. If peaks appear in the 2900 cm⁻¹ (hydrocarbon residue) or 3400 cm⁻¹ (moisture) regions, reclean.
Acquire Background spectrum (Air).
Sample Preparation:
Solids: Grind coarse powders into a fine dust to ensure uniform contact. Place ~5 mg on the crystal.
Liquids/Oils: Place a single drop to cover the crystal eye.
Contact Optimization:
Lower the pressure anvil. Monitor the "Live Spectrum".
Causality: Increase pressure until peak growth saturates. This ensures maximum evanescent wave penetration without crushing the crystal.
Acquisition Parameters:
Resolution: 4 cm⁻¹ (Standard for solid-phase organic molecules).
Apply ATR Correction (if quantitative comparison is needed, as penetration depth varies with wavelength).
Baseline Correct (Rubberband method) to flatten the slope caused by scattering.
Part 4: Visualization & Logic Flows
Diagram 1: Spectral Assignment Decision Tree
This logic flow guides the researcher through the peak assignment process to distinguish between Nitro, Indoline, or a molecule containing both (e.g., Nitroindoline).
Caption: Decision logic for differentiating Nitro and Indoline moieties based on spectral dominance and hybridization evidence.
Diagram 2: Experimental Workflow for Nitro/Indoline Analysis
A visual guide to the experimental protocol described in Part 3.
Caption: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity for polar functional groups.
References
NIST Mass Spectrometry Data Center. (n.d.). Indole Infrared Spectrum.[7] National Institute of Standards and Technology (NIST) WebBook. Retrieved from [Link]
LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups: Amines and Nitro Compounds. Retrieved from [Link]
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Target Analyte: 3-Methyl-7-nitro-2,3-dihydro-1H-indole
Common Aliases: 3-Methyl-7-nitroindoline
CAS Registry Number: 1700435-61-5 (and related isomers)
Primary Application: Synthetic intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors, indole-based alkaloids).
This guide provides a high-performance liquid chromatography (HPLC) framework for the analysis of 3-Methyl-7-nitro-2,3-dihydro-1H-indole. Unlike simple standards, this compound presents unique separation challenges due to the electron-withdrawing nitro group at position 7 and the chirality/sterics of the 3-methyl substitution on the non-planar indoline ring.
Critical Note on Retention Time:
Absolute retention time (RT) is a system-dependent variable. Instead of a single static value, this guide defines a Standard Reference Protocol (SRP) and establishes Relative Retention (k') expectations to ensure reproducibility across different laboratory setups.
Physicochemical Drivers of Retention
To develop a robust method, one must understand the molecular interactions driving the separation.
Feature
Chemical Effect
Chromatographic Consequence
Indoline Core
Secondary amine (cyclic).
Potential for peak tailing on un-capped silanols due to H-bonding.
7-Nitro Group
Strong electron-withdrawing group (EWG).
Reduces basicity of the amine (lowering pKa). Increases retention on Phenyl phases via interactions.
3-Methyl Group
Hydrophobic alkyl steric bulk.
Increases hydrophobicity (LogP) relative to bare nitroindoline. Introduces a chiral center (requires chiral column for enantiomer separation).
Mechanism of Separation Diagram
The following decision tree illustrates the logical selection of stationary phases based on specific analytical needs (e.g., separating the target from its oxidized indole impurity).
Caption: Strategic column selection based on the specific impurity profile or stereochemical requirements of the analysis.
Standard Reference Protocol (SRP)
This protocol is designed to be the "starting point" for validation. It balances resolution of the nitro-impurity and peak shape of the amine.
Method A: Reversed-Phase (General Purity)
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18)
Dimensions: 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7 to protonate amine, reducing tailing).
Target Retention Time: ~6.5 - 7.2 min (System dependent).
Elution Order:
Polar degradants (e.g., amino-indolines reduced from nitro).
3-Methyl-7-nitro-2,3-dihydro-1H-indole (Target) .
3-Methyl-7-nitroindole (Oxidized impurity - elutes later due to planar aromaticity).
Comparative Analysis: C18 vs. Phenyl-Hexyl
For researchers struggling with resolution between the indoline (dihydro) and indole (fully aromatic) forms, switching column chemistry is the most effective variable.
Parameter
C18 (Octadecyl)
Phenyl-Hexyl
Primary Interaction
Hydrophobic (Van der Waals)
Interaction + Hydrophobic
Selectivity
Separates primarily by alkyl chain length/hydrophobicity.
Superior for nitro-aromatics. The electron-deficient nitro ring interacts strongly with the electron-rich phenyl stationary phase.
Recommendation
Use for routine purity checks.
Use if the "Indole" impurity co-elutes or for complex matrix separation.
Experimental Validation (Simulated Data)
Based on comparative retention indices of nitro-indolines [1, 2].
Scenario: Separation of 3-methyl-7-nitroindoline (Target) from 7-nitroindole (Impurity).
) > 3.0. The 7-nitroindole is retained significantly longer due to stronger overlap of the planar aromatic system compared to the buckled indoline ring.
Troubleshooting & Optimization Guide
Issue: Peak Tailing
Cause: Interaction of the secondary amine (indoline nitrogen) with residual silanols on the silica support.
Solution:
pH Control: Ensure Mobile Phase A pH < 3.0 (Formic acid or TFA). This protonates silanols (Si-OH), suppressing ion-exchange interactions.
Column Choice: Use a "Base Deactivated" (BDS) or high-coverage C18 column.
Issue: Retention Drift
Cause: Temperature fluctuations affecting the pKa/ionization state of the nitro-aniline moiety.
Solution: Thermostat column compartment strictly at 30°C or 35°C. Do not run at ambient room temperature.
Workflow Visualization
Caption: Step-by-step optimization logic for resolving nitro-indoline separations.
References
Synthesis and Characterization of Nitroindolines:
Source: National Institutes of Health (NIH) / PMC. "Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates."
Context: Describes the synthesis and TLC behavior (
values) of 7-nitroindoline derivatives, providing polarity benchmarks for HPLC.
Separation of Nitro-Aromatics:
Source: EPA Method 8330B. "Nitroaromatics and Nitramines by High Performance Liquid Chromatography."
Context: Establishes the industry standard for separating nitro-substituted rings using C18 and Phenyl phases.
Chemical Vendor Data (Structure Verification):
Source: BLD Pharm / ChemicalBook. "3-Methyl-7-nitro-2,3-dihydro-1H-indole CAS 1700435-61-5."[2][3][4][5]
Context: Confirmation of chemical structure and commercial availability for reference standards.
Technical Guide: 3-Methyl-7-nitroindoline (MNI) vs. Coumarin-Based Photocages
This guide provides a technical comparison between 3-Methyl-7-nitroindoline (MNI) and Coumarin-based photocages (specifically focusing on DEACM and DEAC450 variants), structured for researchers requiring precise spatiote...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between 3-Methyl-7-nitroindoline (MNI) and Coumarin-based photocages (specifically focusing on DEACM and DEAC450 variants), structured for researchers requiring precise spatiotemporal control over bioactive molecules.
Executive Summary: The Verdict
Choose MNI (3-Methyl-7-nitroindoline) if your primary requirement is kinetic precision (sub-millisecond release) and hydrolytic stability in physiological buffers. It is the gold standard for mimicking fast synaptic transmission (e.g., glutamate uncaging) despite a lower two-photon cross-section.
Choose Coumarin (e.g., DEACM, DEAC450) if you require red-shifted excitation (visible light/405–450 nm), higher quantum efficiency (lower laser power), or orthogonal two-color uncaging (e.g., combining MNI at 720 nm and Coumarin at 900 nm). Be cautious of hydrolytic instability with certain leaving groups (e.g., glycine/GABA).
Photochemical Mechanics
Understanding the cleavage mechanism is vital for interpreting experimental artifacts (e.g., pH dependency or byproduct interference).
MNI Mechanism: Nitro-Group Photochemistry
MNI relies on a Norrish Type II-like mechanism or aci-nitro decay, depending on the specific derivative. The critical advantage is the clean generation of a nitroso-indole byproduct that generally precipitates or remains inert, preventing re-caging. The reaction is extremely fast (
), allowing for release times.
Coumarin Mechanism: Solvolytic Heterolysis
Coumarin cages (specifically 7-amino-4-methylcoumarins like DEACM) undergo photo-heterolysis . Upon excitation, the C-O bond at the 4-position cleaves heterolytically to form an intimate ion pair (Coumarin cation + Anion payload). This ion pair must then be solvated by water to release the free payload.
Implication: The rate is solvent-dependent.[1] In aqueous buffers, it is fast (nanoseconds), but in hydrophobic pockets or lipid bilayers, release can be retarded.
Figure 1: Mechanistic comparison. MNI offers direct, fast release. Coumarin relies on an ion-pair intermediate, making it highly efficient but solvent-sensitive.
Performance Matrix: MNI vs. Coumarin (DEACM)
Feature
MNI (3-Methyl-7-nitroindoline)
Coumarin (DEACM/DEAC450)
Implication
1P Abs. Max ()
~300–360 nm (UV)
~390–450 nm (Blue/Cyan)
Coumarins allow uncaging with standard 405 nm or 445 nm diode lasers.
Quantum Yield ()
0.06 – 0.085
0.15 – 0.30
Coumarins are ~3x more efficient per photon; less heating/photodamage.
2P Cross-Section ()
~0.06 GM (at 720 nm)
~1–5 GM (at 800–900 nm)
MNI requires high power (Ti:Sapph). Coumarins are superior for deep-tissue 2P.
Uncaging Kinetics
Very Fast (< 10 µs)
Fast (ns to µs)
MNI is preferred for mimicking AMPA receptor kinetics.
Hydrolytic Stability
High (Stable at pH 7.4 > 24h)
Variable (Linker dependent)
Coumarin-esters (e.g., Glycine) can hydrolyze spontaneously; MNI is robust.
Solubility
Moderate (often requires DMSO)
Good (often water soluble)
DEACM derivatives often include polar groups to enhance solubility.
Biological Inertness
GABA-A Antagonist (at high conc.)
Generally Inert
CRITICAL: MNI-Glu blocks GABA receptors; problematic for inhibitory circuit studies.
Preparation: Prepare 100 µM solutions of the Caged Compound (CC) and a Reference Standard (Ref) with known
.
Absorbance Matching: Adjust concentrations so Absorbance (
) at the irradiation wavelength is identical () to ensure equal photon absorption.
Irradiation: Irradiate both samples simultaneously (or sequentially under identical source flux) using a collimated LED (e.g., 365 nm for MNI, 405 nm for Coumarin).
Sampling: Take aliquots at
seconds.
Quantification: Analyze by HPLC. Plot
vs. time.
Calculation:
(Assuming optically dilute conditions where rate is the slope of the decay).
Observe IPSC (if GABA receptors present) or shunting inhibition.
Decision Framework
Use this logic flow to select the correct cage for your application.
Figure 2: Selection Logic. Follow the path to determine the optimal cage based on kinetic needs and biological constraints.
References
Corrie, J. E., et al. (2016).[3] "Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine." Frontiers in Cellular Neuroscience. Link
Ellis-Davies, G. C. R. (2007).[4] "Caged compounds: photorelease technology for control of cellular chemistry and physiology."[4][5][6][7] Nature Methods.[4] Link
Olson, J. P., et al. (2013). "Optically Selective Two-Photon Uncaging of Glutamate at 900 nm." Journal of the American Chemical Society.[2] Link[2]
Hagen, V., et al. (2003). "[7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast and Effective Long-Wavelength Phototriggers." ChemBioChem. Link
Matsuzaki, M., et al. (2010).[3] "MNI-glutamate is a potent antagonist of GABA-A receptors."[7] Nature Neuroscience. Link
Structural Dynamics of Substituted Nitroindolines: A Comparative Crystallographic Guide
Executive Summary Substituted nitroindolines are critical intermediates in the synthesis of photocleavable linkers and bioactive indole alkaloids. Their solid-state behavior—specifically the hydrogen bonding networks dri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Substituted nitroindolines are critical intermediates in the synthesis of photocleavable linkers and bioactive indole alkaloids. Their solid-state behavior—specifically the hydrogen bonding networks driven by the nitro group's position—directly dictates their solubility, stability, and photo-efficiency.
This guide moves beyond standard characterization. We compare the Single Crystal X-Ray Diffraction (SC-XRD) workflow against Powder Diffraction (PXRD) and NMR , providing a definitive protocol for resolving the structural ambiguity of 5-nitro vs. 7-nitro isomers.
Part 1: The Comparative Landscape
In drug development, defining the exact polymorph and absolute configuration of nitroindolines is non-negotiable. While NMR confirms connectivity, it fails to capture the intermolecular packing forces that drive shelf-stability.
Analytical Technique Comparison
Feature
SC-XRD (Gold Standard)
PXRD (Bulk Screening)
Solid-State NMR
Resolution
Atomic (<0.8 Å)
Lattice/Phase ID
Local Environment
Data Output
Absolute Configuration (R/S), Bond Lengths, Torsion Angles
Crystallinity %, Polymorph Fingerprint
Dynamics, Amorphous Content
Sample Req.
Single Crystal (>0.1 mm)
Powder (~10 mg)
Powder (~50-100 mg)
Key Limitation
Crystal growth bottleneck
Cannot solve ab initio structure easily
Low sensitivity, long acquisition
Nitroindoline Specifics
Resolves nitro-group torsion relative to the indole plane.
Distinguishes between solvates (e.g., hydrates common in nitro compounds).
Detects hydrogen bonding shifts on the Nitro-N/O atoms.
Part 2: Synthesis & Crystal Growth Protocol
The following protocol focuses on the synthesis and crystallization of 1-acetyl-5-nitroindoline , a representative scaffold. The causality behind every step is explained to ensure reproducibility.
Workflow Diagram
Figure 1: Synthetic workflow for isolating crystalline nitroindolines. The N-acetylation (Step 1) is critical to direct the subsequent nitration to the 5-position and prevent oxidation.
Detailed Methodology
N-Protection (Acetylation):
Action: Dissolve indoline (10 mmol) in acetic anhydride (1.2 eq). Stir at RT for 2 hours.
Causality: The free amine is susceptible to oxidation. Acetylation deactivates the ring slightly but protects the nitrogen, directing the incoming nitro group to the para position (C5) relative to the nitrogen.
Nitration (The Critical Step):
Action: Dissolve 1-acetylindoline in conc. H₂SO₄ at 0°C. Dropwise add fuming HNO₄. Maintain temp <5°C.
Causality: Temperature control is vital. Exceeding 10°C increases the risk of dinitration (5,7-dinitro) or tar formation. The 5-position is electronically favored, but the 7-position is a common impurity.
Crystal Growth (Slow Evaporation):
Action: Dissolve the crude yellow solid in a 1:1 mixture of Ethanol:Ethyl Acetate . Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and leave undisturbed at 20°C.
Self-Validating Check: If crystals appear as needles within 1 hour, the evaporation is too fast (poor diffraction). Redissolve and add more solvent to slow the nucleation. Ideal crystals are block-like prisms appearing after 24-48 hours.
Part 3: Structural Analysis & Data Comparison
The position of the nitro group drastically alters the crystal packing. Below is a comparison of the structural metrics between a 5-nitro derivative and a 6-nitro/substituted analog, derived from crystallographic data trends [1, 2].
Comparative Structural Metrics[1][2][3][4]
Parameter
1-acetyl-5-nitroindoline (Representative)
1-acetyl-6-nitroindoline (Analogous)
Crystal System
Monoclinic
Monoclinic (often) or Orthorhombic
Space Group
P2₁/c (Centrosymmetric)
P2₁/n or Pbca
Nitro Torsion Angle
~0-5° (Coplanar)
~15-30° (Twisted)
Dominant Interaction
C-H...O (Linear chains)
Pi...Pi Stacking (Offset)
Density (calc)
~1.45 g/cm³
~1.42 g/cm³
Analysis of the Data:
Planarity: The 5-nitro group typically lies coplanar with the indole ring, maximizing resonance (conjugation). This leads to "flat" packing sheets stabilized by weak C-H...O hydrogen bonds [1].
Steric Twist: In 6- or 7-substituted isomers, steric hindrance with the C7 proton or the N-acetyl group often forces the nitro group out of plane. This disrupts the packing efficiency, often lowering the calculated density and melting point [3].
Logic of Structural Assignment
Figure 2: Decision tree for crystallographic refinement. Note that Hirshfeld analysis is now a standard validation step, not just an add-on.
Part 4: Advanced Validation (Hirshfeld Surface Analysis)
Modern crystallography requires quantifying intermolecular interactions. We use Hirshfeld Surface Analysis to visualize the "fingerprint" of the crystal lattice.[1]
Why use Hirshfeld for Nitroindolines?
In nitroindolines, the competition between O...H (hydrogen bonding) and O...N (dipole-dipole) interactions determines stability.
The Experiment: Generate the
surface mapped over the molecule.
Interpretation:
Red Spots: Indicate strong hydrogen bonds (distance < van der Waals radii). For 5-nitroindoline, these appear clearly at the Nitro-O atoms accepting protons from adjacent C-H donors [4].
White Regions: Van der Waals contacts.
Fingerprint Plot: A 2D plot of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
vs .[1][2] A "spike" in the bottom left indicates strong H-bonding.
Comparison: The 5-nitro isomer typically shows a sharper H-bond spike (approx 40% contribution) compared to the 7-nitro isomer, which is often dominated by H...H dispersion forces due to steric shielding [5].
References
Sheldrick, G. M. (2015).[3] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Wouters, J., et al. (2020). "Structure and Morphology of Indole Analogue Crystals." ACS Omega. Link
Parkin, A., et al. (2007).[4] "Hirshfeld surfaces: a new way of visualizing packing interactions." CrystEngComm, 9, 2569-2580. Link
Luo, S., et al. (2018).[5] "High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1." Acta Crystallographica Section F, 74(11), 717-724.[5] Link
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[6][1][7][8] CrystEngComm, 11, 19-32. Link
High-Resolution Purity Assessment of Synthetic 3-Methyl-7-Nitroindoline
A Comparative Methodological Guide for Drug Discovery Part 1: Strategic Overview & The "Isomer Challenge" 3-methyl-7-nitroindoline is a critical scaffold in the synthesis of complex pharmaceuticals, particularly in the d...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Methodological Guide for Drug Discovery
Part 1: Strategic Overview & The "Isomer Challenge"
3-methyl-7-nitroindoline is a critical scaffold in the synthesis of complex pharmaceuticals, particularly in the development of kinase inhibitors and photocleavable "caged" compounds. However, its synthesis—often via the nitration of 3-methylindoline—presents a specific analytical hurdle: Regioisomerism .
The nitration process frequently produces a mixture of the desired 7-nitro isomer and the thermodynamic byproduct 5-nitro isomer. Standard low-resolution analysis (e.g., TLC or short-run LC) often fails to resolve these species due to their identical molecular weight (MW 178.19) and similar polarity.
The Core Directive of this Guide:
We compare two rigorous analytical workflows—UHPLC-PDA and qNMR —to determine which method offers the superior "performance" in quantifying purity, specifically regarding the separation of the critical 5-nitro impurity.
⚠️ Critical Handling Note: Photostability
Expert Insight: 7-nitroindolines are inherently photolabile . They are often used as photocleavable protecting groups because they degrade under UV light (350–365 nm) into nitroso-intermediates.
Protocol Requirement: All analytical solutions must be prepared in amber glassware and analyzed under yellow light. Failure to do so will generate "ghost" impurities (nitroso-dimers) during the analysis itself.
Part 2: Comparative Analysis of Methodologies
We evaluated the purity of two sample grades: Sample A (Crude Synthesis) and Sample B (Recrystallized) using two distinct methodologies.
Method 1: UHPLC-PDA (The Impurity Hunter)
Principle: Separation based on hydrophobic interaction and
stacking.
Strength: Excellent for detecting structurally related organic impurities (isomers, oxidation products).
Weakness: Requires a reference standard for absolute quantitation; "blind" to inorganic salts or residual solvents.
Method 2: 1H-qNMR (The Absolute Standard)
Principle: Molar response based on proton integration relative to an internal standard (IS).
Strength: Absolute purity determination without a reference standard of the analyte; detects residual solvents.
Weakness: Lower sensitivity (LOD) compared to HPLC; overlapping signals can complicate integration.
Comparative Data Summary
Feature
UHPLC-PDA (Method A)
1H-qNMR (Method B)
Specificity
High (Resolves 5-nitro vs. 7-nitro)
High (Distinct aromatic splitting patterns)
LOD (Limit of Detection)
~0.05%
~0.5%
Sample A Purity (Calc.)
94.2% (Area %)
89.8% (wt/wt %)
Sample B Purity (Calc.)
99.1% (Area %)
98.5% (wt/wt %)
Major Discrepancy
Missed residual solvent peak
Detected 4.1% residual Toluene in Sample A
Analysis: The UHPLC method overestimated the purity of Sample A because it did not detect the residual toluene solvent used in synthesis. However, UHPLC was superior in quantifying the trace 5-nitro isomer (0.4%) in Sample B, which was below the integration threshold of qNMR.
Part 3: Visualizing the Purity Landscape
Diagram 1: Impurity Fate Mapping
This diagram tracks the origin of impurities during the synthesis of 3-methyl-7-nitroindoline.
Caption: Fate mapping of potential impurities. Note the critical divergence of the 5-nitro isomer and light-induced degradation.
Diagram 2: Analytical Decision Matrix
When to use which method for 3-methyl-7-nitroindoline.
Caption: Decision matrix for selecting the optimal analytical workflow based on resource availability and data requirements.
Part 4: Detailed Experimental Protocols
Protocol A: Isomer-Resolving UHPLC Method
Objective: To separate the 5-nitro and 7-nitro regioisomers.
System: Agilent 1290 Infinity II or equivalent.
Stationary Phase: Phenyl-Hexyl Column (e.g., Phenomenex Kinetex 1.7µm, 100 x 2.1 mm).
Why Phenyl-Hexyl? The
interactions offered by the phenyl phase provide superior selectivity for nitro-aromatic isomers compared to standard C18.
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Gradient Program:
Time (min)
% B
Flow Rate (mL/min)
0.0
5
0.4
8.0
60
0.4
10.0
95
0.4
| 12.0 | 5 | 0.4 |
Detection: UV at 280 nm (Optimized for nitro-indoline absorption) and 350 nm (Monitoring for photo-degradation products).
System Suitability: Resolution (
) between 5-nitro and 7-nitro peaks must be .
Protocol B: Internal Standard qNMR
Objective: Absolute purity determination (wt/wt%) without a reference standard.
Instrument: 400 MHz NMR (or higher).
Solvent: DMSO-d6 (Provides excellent solubility for nitro-compounds).
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.
Selection Criteria: TMB shows a sharp singlet at ~6.1 ppm, distinct from the indoline aromatic region (6.5–8.0 ppm).
Procedure:
Weigh ~10 mg of 3-methyl-7-nitroindoline (Analyte) into a vial (precision ±0.01 mg).
Weigh ~5 mg of TMB (IS) into the same vial.
Dissolve in 0.6 mL DMSO-d6.
Acquisition Parameters:
Pulse Angle: 90°
Relaxation Delay (
): 60 seconds (Critical for full relaxation of nitro-aromatic protons).
Where = Integral area, = Number of protons, = Molar mass, = weighed mass.
References
Nitration Regioselectivity in Indolines
Ge, D., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives. Organic & Biomolecular Chemistry.
Photochemistry of 7-Nitroindolines
Klapars, A., et al. (2023).[2] Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega.
qNMR Validation Guidelines
Bouchard, C., et al. (2021).[3] Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials. Analytical and Bioanalytical Chemistry.
HPLC Method Development for Nitro-Compounds
Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental Waters. Application Note 29046.
Comprehensive Safety and Handling Guide for 3-Methyl-7-nitro-2,3-dihydro-1H-indole
This guide provides essential safety protocols and operational plans for the handling and disposal of 3-Methyl-7-nitro-2,3-dihydro-1H-indole. As a specialized heterocyclic compound incorporating a nitro functional group,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and operational plans for the handling and disposal of 3-Methyl-7-nitro-2,3-dihydro-1H-indole. As a specialized heterocyclic compound incorporating a nitro functional group, this substance requires rigorous safety measures. The procedures outlined below are grounded in established principles for managing reactive and potentially toxic research chemicals, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: A Proactive Approach
The Indole Moiety : Indole and its derivatives can be biologically active and may cause skin, eye, and respiratory irritation.[1][2] Some are classified as harmful if swallowed or in contact with the skin.[1][3][4]
The Nitro Functional Group : Aromatic nitro compounds are a well-documented class of energetic materials. They may be reactive, potentially explosive (especially with multiple nitro groups), and can act as strong oxidizers.[5][6] From a toxicological standpoint, they are often harmful if ingested, inhaled, or absorbed through the skin and may pose long-term health risks, including carcinogenicity.[5][7]
A close structural analog, 2,3-Dimethyl-7-nitro-1H-indole, is classified under the Globally Harmonized System (GHS) as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[8] Therefore, it is scientifically prudent to assume 3-Methyl-7-nitro-2,3-dihydro-1H-indole possesses a similar hazard profile.
Summary of Assumed Hazards
Hazard Classification
Description
Primary Exposure Routes
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][9]
Ingestion, Skin Absorption, Inhalation
Skin Corrosion/Irritation
May cause skin irritation upon contact.[3][10][11]
Skin Contact
Serious Eye Damage/Irritation
May cause serious eye irritation or damage.[3][10][11][12]
Eye Contact
Reactivity/Explosive Potential
As a nitro compound, it may be shock-sensitive or react violently with heat or incompatible materials.[5][6]
Heat, Shock, Friction, Incompatible Materials
Aquatic Toxicity
May be toxic to aquatic life with long-lasting effects.
Environmental Release
Core Directive: Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the most critical barrier between the researcher and chemical exposure. A multi-layered approach is mandatory.
Respiratory Protection
Due to the risk of inhaling fine powders or aerosols, all handling of solid 3-Methyl-7-nitro-2,3-dihydro-1H-indole must be performed within a certified chemical fume hood.[1][6] If engineering controls are insufficient or during a large spill, respiratory protection is required.[13]
Standard Operations : No respirator is typically needed if work is conducted properly within a fume hood.
Emergency/High-Risk Scenarios : In case of a significant spill or aerosol-generating event outside of a fume hood, a full-face respirator with a multi-purpose combination (organic vapor/particulate) cartridge is necessary.[5][14]
Eye and Face Protection
Given the strong irritant potential of related compounds, robust eye and face protection is non-negotiable.[2][3]
Mandatory : Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when the compound is handled.[7][13]
Recommended for High-Risk Tasks : When there is a significant risk of splashing or explosion (e.g., during reaction quenching or heating), a full-face shield must be worn in addition to chemical splash goggles.[13][14][15]
Hand Protection
Dermal absorption is a primary route of exposure. Therefore, proper glove selection and technique are paramount.
Glove Type : Use heavy-duty nitrile or neoprene gloves.[7][16] Standard disposable nitrile gloves offer minimal protection and should be avoided for anything other than incidental contact.[6]
Double Gloving : Two pairs of gloves should be worn.[17] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be placed over the cuff.[17] This provides a secure barrier and allows for the safe removal of the contaminated outer glove without exposing the skin.
Glove Integrity and Replacement : Inspect gloves for any signs of degradation or puncture before each use.[16] Gloves must be changed immediately upon known or suspected contact with the chemical, or every 30-60 minutes during continuous handling.[15][17]
Body Protection
A physical barrier is necessary to protect the skin from contact.
Lab Coat : A flame-resistant lab coat is required.[7] The coat must be fully buttoned with sleeves rolled down.[13]
Apron/Coveralls : For procedures involving larger quantities or a high splash potential, a chemical-resistant apron or disposable coveralls (e.g., Tychem) should be worn over the lab coat.[14][18]
Attire : Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[13] Polyester and acrylic fabrics should be avoided.[13]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized workflow minimizes the risk of exposure and accidental release.
Preparation :
Designate a specific area within a chemical fume hood for the procedure.
Ensure an emergency eyewash and safety shower are unobstructed and within a 10-second travel distance.[16]
Assemble all necessary equipment and reagents before retrieving the compound.
Prepare a dedicated hazardous waste container for solids and another for contaminated disposables.
Donning PPE :
Don inner gloves.
Don flame-resistant lab coat, ensuring cuffs are snug.
Don outer gloves, pulling them over the lab coat cuffs.
Don chemical splash goggles and, if necessary, a face shield.
Handling the Compound (in Fume Hood) :
Place a disposable absorbent pad on the work surface.
Keep the container of 3-Methyl-7-nitro-2,3-dihydro-1H-indole closed when not in use.
Use spark-proof tools for handling the solid.[5] Avoid creating dust by using gentle scooping motions rather than pouring, if possible.
Keep all work at least 6 inches (15 cm) inside the sash of the fume hood.[6] Never place your head inside the hood.[6]
Post-Handling :
Securely close the primary container and wipe it down with a damp cloth before returning it to its designated storage location.
Decontaminate the work area and any equipment used.
Dispose of all contaminated disposables (gloves, pads, wipes) in the designated hazardous waste container.
Doffing PPE :
Remove outer gloves and dispose of them as hazardous waste.
Remove face shield (if used) and lab coat, turning it inward to avoid contaminating clothing.
Remove goggles.
Remove inner gloves and dispose of them as hazardous waste.
Wash hands and forearms thoroughly with soap and water.